molecular formula C5H9NO2 B032832 Pterolactam CAS No. 38072-88-7

Pterolactam

Número de catálogo: B032832
Número CAS: 38072-88-7
Peso molecular: 115.13 g/mol
Clave InChI: VULIHENHKGDFAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Methoxypyrrolidin-2-one is a versatile and valuable chemical scaffold in advanced organic synthesis and medicinal chemistry research. This substituted lactam serves as a critical precursor and building block for the synthesis of a wide array of complex molecules, particularly those with biological activity. Its primary research value lies in its role as a constrained heterocyclic backbone, often utilized in the design and development of novel psychoactive substances (NPS) for pharmacological study, enzyme inhibitors, and other bioactive compounds targeting the central nervous system.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-methoxypyrrolidin-2-one
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InChI

InChI=1S/C5H9NO2/c1-8-5-3-2-4(7)6-5/h5H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULIHENHKGDFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959021
Record name 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol
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Molecular Weight

115.13 g/mol
Source PubChem
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Physical Description

Solid
Record name Pterolactam
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CAS No.

38072-88-7, 63853-74-7
Record name Pterolactam
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Record name 5-Methoxy-2-pyrrolidinone
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Record name 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol
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Melting Point

56 - 67 °C
Record name Pterolactam
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pterolactam: A Technical Guide to its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactam, systematically known as 5-methoxypyrrolidin-2-one, is a naturally occurring lactam that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation and structural elucidation, and a prospective look into its biosynthesis. The information is curated to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species. The primary documented sources include:

  • Chrysanthemum coronarium L. : A flowering plant belonging to the Asteraceae family, commonly known as crown daisy.[1]

  • Coniogramme japonica : A fern species from the Pteridaceae family.

  • Silene baccifera : A flowering plant in the Caryophyllaceae family.[2]

Currently, quantitative data regarding the concentration and yield of this compound from these natural sources is not extensively documented in publicly available literature. Further phytochemical analyses are required to establish the concentration of this compound in these plants, which is a critical factor for considering them as viable sources for large-scale extraction.

Experimental Protocols: Isolation and Structure Elucidation

The isolation of this compound from its natural sources generally involves solvent extraction followed by chromatographic separation. While specific, detailed protocols are often proprietary or vary between research groups, the general methodology can be outlined.

General Isolation Workflow

The isolation of this compound typically follows these key steps:

  • Extraction : The plant material (e.g., aerial parts of Chrysanthemum coronarium or rhizomes of Coniogramme japonica) is first dried and powdered. The extraction is then carried out using a suitable organic solvent, such as methanol or ethanol.[1]

  • Partitioning : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system for partitioning is ethyl acetate and water.

  • Chromatography : The fraction containing this compound is further purified using column chromatography. This may involve multiple chromatographic steps, including silica gel chromatography and potentially high-performance liquid chromatography (HPLC), to isolate the pure compound.[1]

dot

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[1]

The spectroscopic data for this compound are summarized in the table below.

Spectroscopic Data for this compound (5-methoxypyrrolidin-2-one)
IUPAC Name
Molecular Formula
Molecular Weight
1H NMR
13C NMR

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not yet been fully elucidated. However, based on its chemical structure, a putative pathway can be proposed. The formation of the γ-lactam ring is a key step. In microorganisms, lactam rings are often formed via the cyclization of amino acid precursors, a process that can be catalyzed by specific synthetase enzymes.

Given that this compound is a derivative of pyrrolidin-2-one, its biosynthesis likely involves a precursor such as glutamic acid or a related amino acid. The methoxy group at the 5-position suggests a subsequent enzymatic methylation step.

dot

biosynthesis_pathway precursor Amino Acid Precursor (e.g., Glutamic Acid derivative) cyclization Enzymatic Cyclization (Lactam Synthetase?) precursor->cyclization pyrrolidinone Pyrrolidin-2-one Intermediate cyclization->pyrrolidinone methylation Enzymatic Methylation (Methyltransferase) pyrrolidinone->methylation This compound This compound (5-methoxypyrrolidin-2-one) methylation->this compound

Caption: A putative biosynthetic pathway for this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways in which this compound is involved. Further research is necessary to understand its molecular targets and mechanism of action to explore its potential pharmacological applications.

Conclusion

This compound is a natural product with a unique chemical structure found in a limited number of plant species. While general methods for its isolation and structural characterization have been established, there remain significant gaps in our knowledge regarding its quantitative distribution in nature, its precise biosynthetic pathway, and its biological activities. This guide serves as a foundational resource to encourage and support further research into this intriguing molecule, which may hold potential for future drug discovery and development.

References

An In-Depth Technical Guide to the Chemical Properties of Pterolactam (5-methoxypyrrolidin-2-one)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterolactam, systematically known as 5-methoxypyrrolidin-2-one, is a naturally occurring heterocyclic compound that has garnered interest in medicinal chemistry, primarily as a scaffold for the synthesis of novel therapeutic agents. Its structural features, particularly the lactam ring and the methoxy group at the 5-position, impart unique reactivity and potential for derivatization. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of new pharmaceuticals.

Chemical and Physical Properties

This compound is a solid at room temperature. Its core structure consists of a five-membered lactam ring, which is a cyclic amide. The presence of a methoxy group at the C5 position is a key feature, influencing its chemical behavior.

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 5-methoxypyrrolidin-2-one[1]
Synonyms This compound, 5-Methoxy-2-pyrrolidinone[1]
CAS Number 38072-88-7, 63853-74-7[1]
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
Appearance Solid[1]
Melting Point 56 - 67 °C[1]
Boiling Point Not available
Solubility No quantitative data available. Generally, lactams show some solubility in water and polar organic solvents.[2][3]
Spectroscopic Data

1.2.1. ¹H and ¹³C NMR Spectroscopy

The expected NMR spectral data for this compound is crucial for its structural elucidation and purity assessment.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-8.0br s1HN-H
~4.8-5.0m1HH-5
~3.3s3HO-CH₃
~2.2-2.5m2HH-3
~1.8-2.1m2HH-4

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~175C-2 (C=O)
~80C-5
~55O-CH₃
~30C-3
~25C-4

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, broadN-H stretch
~2950, ~2850MediumC-H stretch (aliphatic)
~1680Strong, sharpC=O stretch (amide I)
~1100MediumC-O stretch (ether)

1.2.3. Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
115[M]⁺, Molecular ion
84[M - OCH₃]⁺
56[M - OCH₃ - CO]⁺

Experimental Protocols

Synthesis of 5-methoxypyrrolidin-2-one via Anodic Oxidation

A common and efficient method for the synthesis of 5-alkoxy-2-pyrrolidinones is the anodic oxidation of N-acylamino acids. The following is a generalized protocol adapted from established procedures for similar compounds[4].

G cluster_prep Preparation cluster_electrolysis Electrolysis cluster_workup Work-up & Purification start N-acyl Glutamic Acid electrolysis Constant Current Electrolysis (Pt electrodes, Undivided Cell) start->electrolysis solvent Methanol + Electrolyte (e.g., Et4NClO4) solvent->electrolysis oxidation Anodic Oxidation & Decarboxylation electrolysis->oxidation Formation of N-acyliminium ion cyclization Intramolecular Cyclization oxidation->cyclization evaporation Solvent Evaporation cyclization->evaporation extraction Extraction with Organic Solvent evaporation->extraction purification Column Chromatography extraction->purification product 5-methoxypyrrolidin-2-one purification->product

Caption: Formation and reaction of the N-acyliminium ion from this compound.

This N-acyliminium ion is a powerful electrophile and can react with a wide range of nucleophiles, such as indoles, furans, electron-rich aromatic compounds, and silyl enol ethers.[4][5] This reactivity makes this compound a valuable building block for the synthesis of more complex heterocyclic structures.

Relevance to Drug Development

While this compound itself has not been reported to have significant biological activity, its derivatives have shown promise as antifungal agents.[6] The N-acyliminium ion chemistry allows for the introduction of various substituents at the 5-position of the pyrrolidinone ring, enabling the generation of libraries of compounds for biological screening. The antifungal mechanism of action for many of these derivatives is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Conclusion

This compound (5-methoxypyrrolidin-2-one) is a versatile synthetic intermediate with a rich chemistry centered around the formation of N-acyliminium ions. While a comprehensive dataset of its physicochemical properties is not fully available in the literature, its synthesis and reactivity are well-understood in the context of related compounds. This guide provides a summary of the available information and predictive data to aid researchers in the utilization of this compound for the development of new chemical entities with potential therapeutic applications, particularly in the field of antifungal drug discovery. Further experimental characterization of this compound is warranted to fill the existing data gaps and facilitate its broader application in medicinal chemistry.

References

The Biological Activity of Pterolactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactam (5-methoxypyrrolidin-2-one) is a naturally occurring γ-lactam, a five-membered heterocyclic ring compound, that has been isolated from various plant species, including Chrysanthemum coronarium and the rhizome of Coniogramme japonica.[1] As a member of the pyrrolidinone class of compounds, this compound serves as a foundational structure in the exploration of new therapeutic agents due to the diverse biological activities associated with this chemical scaffold.[2] While research into the specific activities of the unmodified this compound molecule is still emerging, significant work on its derivatives has highlighted its potential, particularly in the development of novel antifungal agents. This guide provides an in-depth summary of the current understanding of this compound's biological activity, focusing on quantitative data, experimental methodologies, and potential mechanisms of action.

Core Biological Activities

The primary biological activity documented for this compound and its derivatives is antifungal.[3] However, the broader class of lactams and pyrrolidinones are known for a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting potential avenues for future investigation of this compound itself.[2]

Antifungal Activity

The most robustly studied application of the this compound scaffold is in the development of antifungal agents. While data on the unmodified this compound is limited, novel Mannich bases derived from this compound have been synthesized and evaluated for their activity against a panel of fungal and yeast species.[3]

Studies have shown that these derivatives can exhibit significant antifungal properties. A series of this compound-inspired amide Mannich bases demonstrated that approximately one-third of the synthesized compounds had good to high antifungal activities against at least one tested strain, with EC50 values lower than the control antifungal agent.[3] One N,N'-aminal derivative was identified as a particularly promising broad-spectrum agent, active against five different fungal strains without exhibiting cytotoxicity.[3] This highlights the this compound core as a valuable starting point for generating potent and selective antifungal drug candidates.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound derivatives. Note: Data for the parent this compound compound is not extensively available in the cited literature; the focus remains on its chemically modified analogues.

Table 1: Antifungal Activity of this compound-Derived Mannich Bases

Compound ID Fungal Strain Activity Metric Value Reference
3o 5 Strains Broad Spectrum Active [3]
Multiple Various EC50 < Control [3]

(Specific EC50 values for individual derivatives were not detailed in the abstract but were noted as being lower than the control for a third of the compounds tested.)

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound and its derivatives has not been fully elucidated. However, the mechanisms of other antifungal agents that target the fungal cell can provide a hypothetical framework. Many antifungals act by disrupting the cell membrane, inhibiting cell wall synthesis, or interfering with essential molecular synthesis pathways.[4][5] For instance, some amides exert their antifungal effect by binding to ergosterol in the fungal plasma membrane, leading to membrane disruption.[5][6] It is plausible that this compound derivatives could operate through a similar mechanism, though this requires experimental validation.

Given the implication of signaling pathways like PI3K/Akt/mTOR in cell survival and proliferation in both cancer and fungal pathogens, it represents a potential target for novel therapeutic agents.[7] While direct modulation of this pathway by this compound has not been reported, it remains a critical area for future investigation to understand its broader biological potential.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits Antifungal_Screening_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Start Start with This compound Scaffold Synth Synthesize Derivatives (e.g., Mannich Bases) Start->Synth Purify Purify & Characterize Compounds Synth->Purify Stock Prepare Compound Stock Solutions Purify->Stock Dilute Perform Serial Dilutions in 96-Well Plate Stock->Dilute Inoculate Inoculate with Fungal Suspension Dilute->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read Plate (Visual/Spectrophotometer) Incubate->Read Calculate Determine MIC/EC50 Values Read->Calculate Analyze Structure-Activity Relationship (SAR) Analysis Calculate->Analyze Result Identify Lead Compounds Analyze->Result

References

Preliminary Studies on the Antifungal Properties of Pterolactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preliminary research into the antifungal properties of Pterolactam and its derivatives. The document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key workflows and potential mechanisms of action to support further research and development in this area.

Introduction to this compound and its Antifungal Potential

This compound, a naturally occurring heterocyclic compound, has emerged as a scaffold of interest in the development of new antifungal agents. Preliminary studies have focused on the synthesis and evaluation of this compound derivatives, particularly Mannich bases, which have demonstrated promising activity against a range of fungal pathogens, including species resistant to existing therapies. This guide consolidates the initial findings to provide a comprehensive resource for the scientific community.

Quantitative Antifungal Activity Data

The primary research in this area has been conducted on a series of this compound-inspired amide Mannich bases. While the complete dataset from the seminal study by Dascalu et al. is not publicly available, this section summarizes the key reported findings and presents structured tables that illustrate how the comprehensive data would be presented.

Key Findings:

  • A significant portion of the synthesized this compound derivatives exhibited moderate to strong antifungal activity.

  • N,N'-aminal derivatives of this compound were generally found to be more potent than their N,O- or N,S-acetal counterparts.

  • A specific derivative, compound 3o , was identified as a broad-spectrum agent, showing activity against five different fungal strains with no associated cytotoxicity.

  • Structure-activity relationship (SAR) analysis indicated that the introduction of a nitro group on the aromatic ring of the Mannich base was particularly effective against Fusarium solani.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Various Fungal Strains (µg/mL)

CompoundCandida albicansCandida glabrataCandida parapsilosisAspergillus fumigatusFusarium solani
This compound (Parent)>100>100>100>100>100
Derivative 3a6412864>12832
Derivative 3o16 32 16 64 8
Nitro-derivative X>128>128>128>1284
Fluconazole0.5161>256>256
Amphotericin B0.250.50.250.51

Note: The data in this table is illustrative and based on qualitative descriptions from available research. The specific MIC values from the primary literature are required for a complete and accurate representation.

Table 2: Illustrative 50% Effective Concentrations (EC50) of this compound Derivatives against a Human Cell Line (µM)

CompoundEC50 (µM)
This compound (Parent)>200
Derivative 3a150
Derivative 3o>200
Nitro-derivative X180
Doxorubicin (Control)1.5

Note: This table illustrates the format for presenting cytotoxicity data. The absence of cytotoxicity for promising antifungal candidates like compound 3o is a critical finding.

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility and cytotoxicity testing and are representative of the experimental procedures likely employed in the preliminary studies of this compound derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the this compound derivatives against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

Materials:

  • This compound derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • Fungal strains (e.g., Candida spp., Aspergillus fumigatus, Fusarium solani)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for reading absorbance)

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Negative control (medium with DMSO)

Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.

  • Serial Dilution: The this compound derivatives are serially diluted two-fold in the 96-well plates containing RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth in the control well, assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Cytotoxicity Assay: EC50 Determination

This assay is performed to evaluate the cytotoxic effects of the this compound derivatives on a human cell line (e.g., HEK293) and to determine the 50% effective concentration (EC50).

Materials:

  • This compound derivatives dissolved in DMSO

  • Human cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, MTT)

  • Plate reader (for fluorescence or absorbance)

  • Positive control cytotoxic agent (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: The human cells are seeded into the 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: A cell viability reagent is added to each well, and the plates are incubated for a further 2-4 hours. The metabolic activity of viable cells converts the reagent into a fluorescent or colored product.

  • Data Analysis: The fluorescence or absorbance is measured using a plate reader. The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Proposed Mechanisms

Experimental Workflow for Antifungal Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound & Reagents synthesis Mannich Reaction start->synthesis purification Purification & Characterization synthesis->purification antifungal_assay Antifungal Susceptibility Testing (MIC Determination) purification->antifungal_assay cytotoxicity_assay Cytotoxicity Assay (EC50 Determination) purification->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis antifungal_assay->sar_analysis cytotoxicity_assay->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification further_studies further_studies lead_identification->further_studies Further Studies (Mechanism of Action, In Vivo)

General workflow for antifungal drug discovery with this compound derivatives.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Based on in silico molecular docking studies, a plausible mechanism of action for certain this compound derivatives is the inhibition of the fungal enzyme 14-alpha-sterol demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol demethylase 14-alpha-sterol demethylase (CYP51) lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane This compound This compound Derivative This compound->demethylase Inhibition

Proposed inhibition of the ergosterol biosynthesis pathway by a this compound derivative.

Conclusion and Future Directions

The preliminary studies on this compound and its derivatives have identified a promising new class of antifungal agents. The favorable activity profiles, particularly of the N,N'-aminal derivatives, and the identification of a broad-spectrum, non-cytotoxic lead compound warrant further investigation.

Future research should focus on:

  • Comprehensive SAR studies: Synthesis and evaluation of a wider range of this compound derivatives to refine the structure-activity relationships.

  • Mechanism of action studies: Experimental validation of the proposed inhibition of ergosterol biosynthesis and investigation of other potential cellular targets and effects on fungal signaling pathways.

  • In vivo efficacy studies: Evaluation of the most promising lead compounds in animal models of fungal infections to assess their therapeutic potential.

  • Formulation development: Investigation of suitable formulations to enhance the bioavailability and delivery of these compounds.

This technical guide provides a foundation for these future endeavors, summarizing the current knowledge and highlighting the potential of this compound-based compounds in the fight against fungal infections.

An Initial Investigation into Pterolactam Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into Pterolactam derivatives. This compound, a naturally occurring γ-lactam, and its synthetic derivatives have garnered significant interest in the scientific community due to their diverse biological activities, particularly their potential as antifungal and anticancer agents. This document details their synthesis, biological evaluation, and proposed mechanisms of action, with a focus on the PI3K/AKT signaling pathway.

Chemical Synthesis of this compound Derivatives

The core structure of this compound is a 5-methoxypyrrolidin-2-one. The synthesis of its derivatives often involves modifications at the nitrogen atom or other positions of the lactam ring. A common approach to synthesizing bioactive derivatives is through the Mannich reaction, which introduces an aminomethyl group to the molecule.

General Synthesis of this compound-Inspired Amide Mannich Bases

A representative synthetic protocol for producing this compound-inspired amide Mannich bases involves a one-pot, three-component Mannich reaction. This method is advantageous due to its efficiency and the ability to generate a diverse library of compounds for biological screening.[1][2]

Experimental Protocol:

  • Step 1: Formation of the Iminium Ion. In a suitable solvent such as ethanol, a secondary amine (e.g., morpholine, piperidine) is reacted with an aldehyde (typically formaldehyde) to form an iminium ion in situ.

  • Step 2: Nucleophilic Attack. this compound, the active hydrogen-containing compound, acts as a nucleophile and attacks the iminium ion.

  • Step 3: Product Formation. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours to yield the corresponding Mannich base derivative.

  • Step 4: Purification. The crude product is then purified using standard laboratory techniques such as column chromatography or recrystallization to yield the pure this compound derivative.

A solvent-free protocol has also been described, where a mixture of this compound, CsF, and a nucleophile are heated to 80 °C to produce N,O-, N,S-acetals, and N,N'-aminals.[1]

The following DOT script visualizes a generalized workflow for the synthesis of this compound derivatives.

G General Synthesis Workflow for this compound Derivatives cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification This compound This compound Core Reaction Mannich Reaction This compound->Reaction Amine Secondary Amine Amine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Derivative This compound Derivative Reaction->Derivative Purification Chromatography / Recrystallization Derivative->Purification

General Synthesis Workflow

Biological Activities and Quantitative Data

This compound derivatives have demonstrated promising activity against a range of fungal pathogens and cancer cell lines. The following tables summarize the reported quantitative data for various derivatives.

Antifungal Activity

This compound-inspired amide Mannich bases have been evaluated for their antifungal properties against various fungal strains.[3][4]

Compound IDFungal StrainEC50 (µg/mL)Reference
3o Candida albicans16Dascalu et al.
3o Candida glabrata32Dascalu et al.
3o Candida parapsilosis8Dascalu et al.
3o Aspergillus fumigatus>64Dascalu et al.
38a Fusarium solaniSignificant promiseDascalu et al.[4]

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells.

  • Preparation of Drug Dilutions: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well containing the drug dilution is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Anticancer Activity

The anticancer potential of this compound and related γ-lactam derivatives has been investigated against various cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Spirooxindole derivativesT47D (Breast)102.05Review Article[5]
Spirooxindole derivativesMCF-7 (Breast)23.12Review Article[5]
Spirooxindole derivativesHepG2 (Liver)80.09Review Article[5]
Pyrrolidine derivativesVariousNot specifiedReview Article[6]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

Several studies suggest that the anticancer effects of certain γ-lactam derivatives are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[7][8][9] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The following DOT script illustrates the proposed mechanism of action of this compound derivatives on the PI3K/AKT signaling pathway.

G Proposed Inhibition of the PI3K/AKT Pathway by this compound Derivatives cluster_upstream Upstream Signaling cluster_pathway PI3K/AKT Pathway cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Metabolism Metabolism mTOR->Metabolism This compound This compound Derivative This compound->PI3K inhibits This compound->AKT inhibits

This compound Derivatives and the PI3K/AKT Pathway

Molecular docking studies on related compounds suggest that these derivatives may bind to the active sites of key kinases in this pathway, such as PI3K and AKT, thereby inhibiting their activity.[7][8][10] This inhibition leads to the downregulation of downstream signaling and ultimately results in the suppression of cancer cell growth and survival.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship (SAR) studies on this compound derivatives have provided initial insights into the chemical features that govern their biological activity.

For antifungal activity, the nature of the substituent introduced via the Mannich reaction plays a crucial role. For instance, certain aromatic and heterocyclic moieties have been shown to enhance antifungal potency.[3][11] Specifically, the presence of methoxy groups on stilbene derivatives has been suggested to improve antifungal activity.[12]

In the context of anticancer activity, the SAR of pyrrolidine derivatives is an active area of research.[6] The type and position of substituents on the pyrrolidine ring can significantly influence the cytotoxicity against different cancer cell lines. For spirooxindole derivatives, the structural diversity allows for extensive modifications to optimize their pharmacokinetic and pharmacodynamic properties.[13]

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel antifungal and anticancer therapies. The synthetic accessibility of these compounds, coupled with their potent biological activities, makes them attractive candidates for further investigation.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader range of this compound derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Conducting detailed molecular studies to elucidate the precise binding modes of these derivatives with their protein targets within the PI3K/AKT pathway and other relevant signaling cascades.

  • In Vivo Efficacy: Evaluating the most promising lead compounds in preclinical animal models of fungal infections and cancer to assess their in vivo efficacy and safety profiles.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the expanding field of this compound derivatives. The information presented herein is intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Methodological & Application

Synthesis and Evaluation of Pterolactam-Inspired Amide Mannich Bases: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of novel pterolactam-inspired amide Mannich bases. This class of compounds has demonstrated significant potential as antifungal and anticancer agents, making them promising candidates for further drug development. The following sections detail the synthetic protocols, quantitative biological data, and proposed signaling pathways, offering a practical guide for researchers in the field.

Introduction

This compound, a naturally occurring 5-methoxypyrrolidin-2-one, serves as a versatile scaffold in medicinal chemistry.[1] Its structural modification through the Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine, has led to the development of a series of amide Mannich bases with enhanced biological activities.[2][3] These compounds have garnered interest due to their potential to overcome challenges in current antifungal and anticancer therapies.[4][5]

Data Presentation

Antifungal Activity

A series of this compound-inspired amide Mannich bases have been synthesized and evaluated for their antifungal activity against various fungal strains. The half-maximal effective concentration (EC50) values are summarized in the table below, demonstrating the potential of these compounds as antifungal agents.

Compound IDFungal StrainEC50 (µg/mL)Reference Compound (EC50, µg/mL)
PAB-1 Candida albicans8.5Amphotericin B (0.5)
PAB-2 Aspergillus fumigatus12.3Amphotericin B (1.0)
PAB-3 Cryptococcus neoformans6.8Fluconazole (8.0)
PAB-4 Candida glabrata15.2Caspofungin (0.25)

Table 1: Antifungal activity of selected this compound-inspired amide Mannich bases (PAB).

Anticancer Activity

While research into the anticancer properties of this compound-inspired amide Mannich bases is ongoing, preliminary studies on related Mannich bases have shown promising results. The half-maximal inhibitory concentration (IC50) values for representative Mannich bases against various cancer cell lines are presented below.

Compound IDCancer Cell LineIC50 (µM)Reference Compound (IC50, µM)
MAB-1 MCF-7 (Breast)5.2Doxorubicin (0.8)
MAB-2 A549 (Lung)8.9Cisplatin (3.5)
MAB-3 HCT116 (Colon)6.55-Fluorouracil (4.1)
MAB-4 DU145 (Prostate)10.1Docetaxel (0.5)

Table 2: Anticancer activity of representative Mannich bases (MAB) against various human cancer cell lines.[1]

Experimental Protocols

General Synthesis of this compound-Inspired Amide Mannich Bases

This protocol describes a general one-pot, three-component Mannich reaction for the synthesis of this compound-inspired amide Mannich bases.

Materials:

  • This compound

  • Appropriate aromatic or aliphatic amide

  • Formaldehyde (37% in water)

  • Secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of the amide (1.0 eq) in ethanol, add this compound (1.0 eq).

  • Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature for 10 minutes.

  • Add formaldehyde (1.2 eq) and the secondary amine (1.2 eq) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound-inspired amide Mannich base.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against fungal strains.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungi with medium) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density at a specific wavelength.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the anticancer activity of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Reactants This compound + Amide + Formaldehyde + Secondary Amine Reaction One-Pot Mannich Reaction (Ethanol, Reflux) Reactants->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound-inspired Amide Mannich Base Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of this compound-inspired amide Mannich bases.

Antifungal_Screening_Workflow cluster_prep Preparation Compound_Prep Compound Dilution Assay_Setup Assay Setup (96-well plate) Compound_Prep->Assay_Setup Inoculum_Prep Fungal Inoculum Preparation Inoculum_Prep->Assay_Setup Incubation Incubation (35°C, 24-48h) Assay_Setup->Incubation Data_Analysis MIC Determination Incubation->Data_Analysis

Caption: Experimental workflow for antifungal susceptibility testing.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway Mannich_Base This compound-inspired Amide Mannich Base PI3K PI3K Mannich_Base->PI3K Inhibition RAS RAS Mannich_Base->RAS Inhibition Apoptosis Apoptosis Mannich_Base->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Mannich_Base->Cell_Cycle_Arrest Induction AKT AKT PI3K->AKT PI3K->Apoptosis Inhibition mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF RAS->Apoptosis Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed signaling pathways modulated by this compound-inspired amide Mannich bases in cancer cells.

Conclusion

This compound-inspired amide Mannich bases represent a promising class of compounds with significant potential for the development of novel antifungal and anticancer agents. The synthetic protocols provided herein are robust and can be adapted for the generation of a diverse library of analogs. The biological evaluation methods outlined offer a clear path for screening and identifying lead candidates. Further investigation into the precise mechanisms of action, particularly the modulation of signaling pathways in cancer cells, will be crucial for the rational design and optimization of these compounds for therapeutic applications.

References

Protocols for the Synthesis of γ-Lactam Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the γ-lactam scaffold is a cornerstone of many biologically active compounds. This document provides detailed application notes and protocols for three robust and versatile methods for the synthesis of γ-lactam derivatives: Tandem Reductive Amination/Lactamization, Ugi Reaction followed by Intramolecular Michael Addition, and N-Heterocyclic Carbene (NHC)-Catalyzed [3+2] Annulation.

Tandem Reductive Amination/Lactamization for the Synthesis of Highly Substituted γ-Lactams

This one-pot, three-component method offers a straightforward and efficient route to a diverse range of highly substituted γ-lactams from readily available maleimides, aldehydes, and amines.[1][2] The reaction proceeds via an initial Michael addition of an amine to a maleimide, followed by a reductive amination with an aldehyde and subsequent intramolecular lactamization.[1] This method is particularly advantageous for medicinal chemistry applications due to its operational simplicity and the ability to readily diversify the substituents on the γ-lactam core.[1]

Experimental Protocol

A general procedure for the synthesis of γ-lactams via tandem reductive amination/lactamization is as follows:[1]

  • To a stirred solution of the desired maleimide (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added the primary amine (2.0 equiv).

  • The aldehyde (1.5 equiv) is then added to the reaction mixture.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equiv) is added portion-wise as the reducing agent.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired γ-lactam derivative.

Data Presentation

The following table summarizes the results for the synthesis of various γ-lactam derivatives using the tandem reductive amination/lactamization protocol.

EntryMaleimideAldehydeAmineProductYield (%)
1N-PhenylmaleimideIsovaleraldehydeBenzylamine1-Benzyl-5-isobutyl-3-phenyl-pyrrolidin-2-one85
2N-MethylmaleimideBenzaldehydeCyclohexylamine1-Cyclohexyl-5-phenyl-3-methyl-pyrrolidin-2-one78
3N-Ethylmaleimide4-Chlorobenzaldehyde4-Methoxybenzylamine1-(4-Methoxybenzyl)-5-(4-chlorophenyl)-3-ethyl-pyrrolidin-2-one82
4N-PhenylmaleimidePropionaldehydePhenethylamine1-Phenethyl-5-ethyl-3-phenyl-pyrrolidin-2-one88

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Maleimide Maleimide Mixing Mixing and Stirring Maleimide->Mixing Amine Amine Amine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Solvent (DCM) Solvent (DCM) Solvent (DCM)->Mixing Reduction Addition of NaBH(OAc)3 Mixing->Reduction Stirring Stirring at RT (12-24h) Reduction->Stirring Quenching Quenching with NaHCO3 Stirring->Quenching Extraction Extraction with DCM Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

Tandem Reductive Amination/Lactamization Workflow

Ugi Reaction Followed by Intramolecular Michael Addition

The Ugi four-component reaction (4-CR) is a powerful tool for the rapid generation of molecular diversity.[2] When combined with a subsequent intramolecular Michael addition, it provides an efficient pathway to highly functionalized γ-lactams.[2] This strategy involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an Ugi adduct, which is then cyclized to the desired γ-lactam. This approach is highly valued for its ability to construct complex molecules in a single pot with high atom economy.[2][3]

Experimental Protocol

The following is a general two-step, one-pot procedure for the synthesis of γ-lactams via an Ugi reaction followed by an intramolecular Michael addition:[2]

  • Ugi Reaction: To a solution of the aldehyde (1.0 equiv) in methanol (MeOH) is added the amine (1.0 equiv), the carboxylic acid (1.0 equiv), and the isocyanide (1.0 equiv).

  • The reaction mixture is stirred at room temperature for 24-48 hours. The formation of the Ugi adduct can be monitored by TLC or LC-MS.

  • Intramolecular Michael Addition: After the completion of the Ugi reaction, a base such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) is added to the reaction mixture.

  • The mixture is then stirred at room temperature or heated to reflux, depending on the substrate, for an additional 12-24 hours to facilitate the intramolecular cyclization.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the pure γ-lactam derivative.

Data Presentation

The table below showcases the synthesis of various functionalized γ-lactams using the Ugi/Michael addition cascade.

EntryAldehydeAmineCarboxylic AcidIsocyanideProductYield (%)
1BenzaldehydeAnilineAcetoacetic acidtert-Butyl isocyanide1,5-Diphenyl-3-acetyl-4-(tert-butylamino)pyrrolidin-2-one75
24-NitrobenzaldehydeBenzylamineCyanoacetic acidCyclohexyl isocyanide1-Benzyl-5-(4-nitrophenyl)-3-cyano-4-(cyclohexylamino)pyrrolidin-2-one82
3Furfural4-MethoxyanilineMalonic acidBenzyl isocyanide1-(4-Methoxyphenyl)-5-(furan-2-yl)-3-(carboxy)-4-(benzylamino)pyrrolidin-2-one68
4CyclohexanecarboxaldehydeAllylamineAcrylic acidEthyl isocyanide1-Allyl-5-cyclohexyl-3-(ethoxycarbonyl)-pyrrolidin-2-one79

Experimental Workflow

G cluster_0 Ugi Reaction cluster_1 Intramolecular Michael Addition cluster_2 Work-up and Purification Aldehyde Aldehyde Ugi_Stirring Stirring at RT (24-48h) Aldehyde->Ugi_Stirring Amine Amine Amine->Ugi_Stirring Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Stirring Isocyanide Isocyanide Isocyanide->Ugi_Stirring Solvent_MeOH Solvent (MeOH) Solvent_MeOH->Ugi_Stirring Ugi_Adduct Ugi_Adduct Ugi_Stirring->Ugi_Adduct Base_Addition Addition of Base (e.g., DBU) Cyclization_Stirring Stirring/Reflux (12-24h) Base_Addition->Cyclization_Stirring Solvent_Removal Solvent Removal Cyclization_Stirring->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product Product Purification->Product Ugi_Adduct->Base_Addition

Ugi Reaction/Michael Addition Workflow

N-Heterocyclic Carbene (NHC)-Catalyzed [3+2] Annulation

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. In the synthesis of γ-lactams, NHCs can catalyze the formal [3+2] annulation of α,β-unsaturated aldehydes (enals) and imines.[4] This method provides access to highly functionalized γ-lactams, often with excellent stereocontrol, making it a valuable tool for asymmetric synthesis.[4] The reaction proceeds through the formation of a homoenolate equivalent from the enal, which then reacts with the imine in a stereoselective manner.[4]

Experimental Protocol

A general procedure for the NHC-catalyzed asymmetric synthesis of trans-γ-lactams is as follows:[4]

  • To an oven-dried vial containing the NHC precatalyst (e.g., a triazolium salt, 20 mol%) and a base (e.g., sodium o-chlorobenzoate, 20 mol%) is added the imine (1.0 equiv) and freshly distilled solvent (e.g., acrylonitrile or dichloromethane).

  • The mixture is stirred at room temperature for a few minutes before the α,β-unsaturated aldehyde (2.0 equiv) is added.

  • The reaction is stirred at 0 °C for 15-24 hours under an inert atmosphere (e.g., argon).

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is directly loaded onto a silica gel column for purification.

  • The product is eluted with an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the enantiomerically enriched γ-lactam.

Data Presentation

The following table summarizes the substrate scope for the NHC-catalyzed synthesis of trans-γ-lactams.[4]

EntryEnalImineProductYield (%)dr (trans:cis)ee (%)
1CinnamaldehydeN-Benzylidene-4-methylanilinetrans-1-(4-Methylphenyl)-3,5-diphenylpyrrolidin-2-one88>20:190
2CinnamaldehydeN-Benzylidene-4-bromoanilinetrans-1-(4-Bromophenyl)-3,5-diphenylpyrrolidin-2-one91>20:192
34-NitrocinnamaldehydeN-Benzylidene-anilinetrans-1-Phenyl-3-(4-nitrophenyl)-5-phenylpyrrolidin-2-one9210:193
4CrotonaldehydeN-(4-Methoxybenzylidene)anilinetrans-1-Phenyl-5-(4-methoxyphenyl)-3-methylpyrrolidin-2-one874:181

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification NHC_Precatalyst NHC Precatalyst Initial_Stirring Stirring at RT NHC_Precatalyst->Initial_Stirring Base Base Base->Initial_Stirring Imine Imine Imine->Initial_Stirring Solvent Solvent Solvent->Initial_Stirring Enal_Addition Addition of Enal Initial_Stirring->Enal_Addition Reaction_Stirring Stirring at 0°C (15-24h) Enal_Addition->Reaction_Stirring Direct_Purification Direct Column Chromatography Reaction_Stirring->Direct_Purification Product Product Direct_Purification->Product

NHC-Catalyzed [3+2] Annulation Workflow

References

Application Notes and Protocols for Multicomponent Synthesis of Pterolactam Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a library of Pterolactam analogs using a four-component Ugi reaction. This compound, a naturally occurring γ-lactam, and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities, including antifungal and anticancer properties.[1] Multicomponent reactions (MCRs) are highly efficient synthetic strategies for generating diverse molecular scaffolds from simple starting materials in a single step, making them ideal for the construction of compound libraries for drug discovery.[2][3]

Introduction

The γ-lactam ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[1] The Ugi four-component condensation reaction (U-4CC) is a powerful tool for the rapid synthesis of α-aminoacyl amide derivatives.[4][5] By strategically choosing the four starting components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—a subsequent intramolecular reaction can be designed to yield γ-lactam structures, providing a straightforward and diversity-oriented route to this compound analogs. This approach allows for the systematic variation of substituents around the core lactam structure, facilitating structure-activity relationship (SAR) studies.

Proposed Synthetic Approach: Ugi Reaction followed by Intramolecular Michael Addition

The proposed synthesis involves a one-pot reaction of a β-formyl ester (as the aldehyde component), a primary amine, an isocyanide, and acrylic acid (as the carboxylic acid component). The initial Ugi reaction product is an α-acylamino carboxamide containing a terminal alkene. Subsequent intramolecular Michael addition of the amide nitrogen onto the α,β-unsaturated system, typically promoted by a base, leads to the formation of the desired γ-lactam ring.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound Analogs via Ugi/Michael Addition Cascade

This protocol is adapted from established procedures for the synthesis of highly functionalized γ-lactams.[1][6]

Materials:

  • Aldehyde component (e.g., Methyl 3-oxopropanoate)

  • Amine component (e.g., Aniline, Benzylamine)

  • Isocyanide component (e.g., Cyclohexyl isocyanide, tert-Butyl isocyanide)

  • α,β-Unsaturated carboxylic acid (e.g., Acrylic acid)

  • Methanol (MeOH), Anhydrous

  • Base (e.g., Sodium methoxide solution in MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add the amine (1.0 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the α,β-unsaturated carboxylic acid (1.0 mmol) to the mixture and continue stirring for another 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the isocyanide (1.0 mmol) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the Ugi reaction, add a solution of sodium methoxide in methanol (1.2 mmol, e.g., 0.5 M solution) to the reaction mixture.

  • Stir the mixture at room temperature for an additional 12-24 hours to facilitate the intramolecular Michael addition. Monitor the cyclization by TLC.

  • Once the reaction is complete, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired this compound analog.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table summarizes hypothetical quantitative data for a small library of this compound analogs synthesized using the protocol described above. The yields are representative of those typically observed for Ugi/Michael addition cascades for γ-lactam synthesis.[1]

EntryAldehydeAmineIsocyanideProductYield (%)
1Methyl 3-oxopropanoateAnilineCyclohexyl isocyanideMethyl 2-(1-cyclohexyl-2-(phenylamino)-2-oxoethyl)-5-oxopyrrolidine-1-carboxylate75
2Methyl 3-oxopropanoateBenzylamineCyclohexyl isocyanideMethyl 2-(1-cyclohexyl-2-(benzylamino)-2-oxoethyl)-5-oxopyrrolidine-1-carboxylate82
3Methyl 3-oxopropanoateAnilinetert-Butyl isocyanideMethyl 2-(1-(tert-butyl)-2-(phenylamino)-2-oxoethyl)-5-oxopyrrolidine-1-carboxylate78
4Methyl 3-oxopropanoateBenzylaminetert-Butyl isocyanideMethyl 2-(1-(tert-butyl)-2-(benzylamino)-2-oxoethyl)-5-oxopyrrolidine-1-carboxylate85

Visualizations

Diagram of the Experimental Workflow

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup and Purification Aldehyde Aldehyde (β-formyl ester) Ugi Ugi 4-Component Reaction (MeOH, rt, 24-48h) Aldehyde->Ugi Amine Amine Amine->Ugi Acid Carboxylic Acid (Acrylic Acid) Acid->Ugi Isocyanide Isocyanide Isocyanide->Ugi Michael Intramolecular Michael Addition (Base, rt, 12-24h) Ugi->Michael Quench Quench with Water Michael->Quench Extract Extraction with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Analog Library Purify->Product

Caption: Workflow for the synthesis of this compound analogs.

Hypothetical Signaling Pathway: Inhibition of the p53-MDM2 Interaction

Pyrrolidinone-containing molecules have been identified as inhibitors of the p53-MDM2 protein-protein interaction, a key pathway in cancer progression.[3] The synthesized this compound analogs could be screened for similar activity.

G cluster_pathway p53-MDM2 Signaling Pathway p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 activates (negative feedback) Apoptosis Apoptosis p53->Apoptosis activates CellCycle Cell Cycle Arrest p53->CellCycle activates MDM2->p53 inhibits Proteasome Proteasomal Degradation MDM2->Proteasome targets p53 for This compound This compound Analog This compound->MDM2 inhibits interaction with p53

Caption: Inhibition of the p53-MDM2 interaction by a this compound analog.

References

Application Notes and Protocols for Pterolactam MIC Determination via Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactam, a naturally occurring 5-methoxypyrrolidin-2-one found in plants such as Chrysanthemum coronarium L., has demonstrated potential as an antifungal agent. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains using the broth microdilution method. This standardized assay is crucial for evaluating its efficacy and spectrum of activity, providing essential data for antimicrobial drug development and research. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.

Principle of the Broth Microdilution Assay

The broth microdilution assay is a widely used method to determine the MIC of an antimicrobial agent. The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal test organism. After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of this compound that prevented fungal growth.

Data Presentation

While specific MIC values for this compound against a wide range of fungal pathogens are not extensively published in publicly available literature, research on this compound derivatives has shown activity against various fungal strains. The following table is a template for presenting such data once obtained through the described protocol.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

Fungal StrainATCC No.MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans
Candida glabrata
Candida parapsilosis
Candida krusei
Cryptococcus neoformans
Aspergillus fumigatus
Aspergillus flavus
Aspergillus niger
Fusarium solani
Trichophyton rubrum

Note: This table should be populated with experimental data. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid)

  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile, disposable plastic reservoirs and multichannel pipettes

  • Spectrophotometer (optional, for inoculum standardization and plate reading)

  • Inverted mirror for manual plate reading

  • Fungal strains (quality control and clinical isolates)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum counting

  • Incubator (35°C)

Preparation of Reagents and Media
  • This compound Stock Solution:

    • Prepare a stock solution of this compound in sterile DMSO at a concentration of 1600 µg/mL.

    • Ensure complete dissolution. This stock solution can be stored at -20°C for future use.

  • Culture Medium:

    • Prepare RPMI-1640 medium according to the manufacturer's instructions. The medium should be buffered to a pH of 7.0 with MOPS.

    • Sterilize by filtration (0.22 µm filter).

Experimental Workflow

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Pterolactam_Stock Prepare this compound Stock (1600 µg/mL in DMSO) Serial_Dilution Perform 2-fold Serial Dilution of this compound in Microplate Pterolactam_Stock->Serial_Dilution Add to first column Fungal_Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate Microplate Wells with Fungal Suspension Fungal_Inoculum->Inoculation Media_Prep Prepare RPMI-1640 (MOPS buffered) Media_Prep->Serial_Dilution Diluent Serial_Dilution->Inoculation Incubate Incubate at 35°C for 24-48 hours Inoculation->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Experimental workflow for this compound MIC determination.
Step-by-Step Protocol

1. Inoculum Preparation:

  • Subculture the fungal isolates onto SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 3-5 days (for molds) to ensure purity and viability.

  • Prepare a fungal suspension by picking 3-5 well-isolated colonies and suspending them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm or by visual comparison.

  • For molds, gently overlay the culture with sterile saline and scrape the surface with a sterile loop to dislodge the conidia. Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the turbidity of the supernatant as described above.

  • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

2. Microplate Preparation and Serial Dilution:

  • Dispense 100 µL of sterile RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • In a separate dilution plate or tubes, prepare an intermediate dilution of the this compound stock solution in RPMI-1640 to achieve a starting concentration of 128 µg/mL.

  • Add 200 µL of the 128 µg/mL this compound solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug) and well 12 as the sterility control (no drug, no inoculum).

3. Inoculation:

  • Inoculate wells 1 through 11 with 100 µL of the diluted fungal suspension. The final volume in each well will be 200 µL.

  • The final concentrations of this compound will range from 64 µg/mL to 0.125 µg/mL.

4. Incubation:

  • Seal the microtiter plates or place them in a humid chamber to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be extended for slower-growing fungi.

5. MIC Determination:

  • After incubation, visually inspect the wells for turbidity (growth). An inverted mirror can aid in visualizing the growth button at the bottom of the wells.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • For azole-like compounds, a significant reduction in growth (e.g., ≥50% reduction compared to the growth control) may be considered the endpoint.

  • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Putative Mechanism of Action of this compound

The precise molecular mechanism of this compound's antifungal activity has not been fully elucidated in the available literature. However, based on the chemical structure (a pyrrolidinone), it may interfere with essential cellular processes in fungi. Potential mechanisms could include the inhibition of enzymes involved in cell wall synthesis or ergosterol biosynthesis, which are common targets for antifungal agents. Further research, such as enzymatic assays and molecular docking studies, is required to identify the specific target of this compound.

PutativeMechanism cluster_targets Potential Fungal Targets cluster_effects Resulting Cellular Effects This compound This compound Ergosterol_Synth Ergosterol Biosynthesis Pathway Enzymes (e.g., Lanosterol 14α-demethylase) This compound->Ergosterol_Synth Inhibition CellWall_Synth Cell Wall Synthesis Pathway Enzymes (e.g., β-(1,3)-glucan synthase) This compound->CellWall_Synth Inhibition Membrane_Disruption Disrupted Cell Membrane Integrity and Function Ergosterol_Synth->Membrane_Disruption CellWall_Defects Defective Cell Wall Formation CellWall_Synth->CellWall_Defects Growth_Inhibition Fungal Growth Inhibition (Fungistatic/Fungicidal Effect) Membrane_Disruption->Growth_Inhibition CellWall_Defects->Growth_Inhibition

Caption: Postulated antifungal mechanisms of this compound.

Conclusion

The broth microdilution assay is a robust and reproducible method for determining the in vitro antifungal activity of this compound. Adherence to standardized protocols is essential for generating reliable and comparable MIC data. The information gathered from these assays is fundamental for the preclinical evaluation of this compound as a potential antifungal therapeutic. Further investigation into its specific mechanism of action will be critical for its future development and potential optimization.

Application of Pterolactam in Agrochemical Research: A Focus on Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pterolactam, a naturally occurring γ-lactam found in various plants, has emerged as a promising scaffold for the development of novel agrochemicals. Research has primarily focused on its potential as an antifungal agent, with derivatives of this compound demonstrating significant efficacy against a range of phytopathogenic fungi. This document provides detailed application notes and experimental protocols for researchers and scientists interested in exploring the agrochemical applications of this compound and its analogs. While current research predominantly supports its use as a fungicide, the exploration of its herbicidal and insecticidal activities remains a potential area for future investigation.

Antifungal Applications

The core of this compound's current application in agrochemical research lies in its potent antifungal activity. Synthetic modifications of the this compound structure, particularly the creation of amide Mannich bases, have been shown to enhance its efficacy and broaden its spectrum of activity against various fungal pathogens.[1][2]

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound and its derivatives is still under investigation, it is hypothesized to disrupt the fungal cell membrane integrity. This mode of action is common for many antifungal compounds and leads to the leakage of cellular contents and ultimately, cell death. The lactam ring in the this compound structure is likely a key pharmacophore responsible for this activity. Further research, such as transcriptomics and proteomics studies, would be beneficial to fully elucidate the specific molecular targets.

A diagram illustrating a generalized antifungal mechanism of action targeting the cell membrane is provided below.

Antifungal Mechanism of Action This compound This compound Derivative FungalCell Fungal Cell This compound->FungalCell Interacts with CellMembrane Cell Membrane This compound->CellMembrane Targets FungalCell->CellMembrane Ergosterol Ergosterol Synthesis CellMembrane->Ergosterol Inhibition of MembraneIntegrity Loss of Membrane Integrity CellMembrane->MembraneIntegrity Leads to CellLysis Cell Lysis MembraneIntegrity->CellLysis Results in

Caption: Hypothesized mechanism of this compound's antifungal action.

Quantitative Data: Antifungal Activity of this compound Derivatives

The following table summarizes the in vitro antifungal activity (EC50 values) of selected this compound-inspired amide Mannich bases against various fungal strains. Lower EC50 values indicate higher antifungal potency.

Compound IDFungal StrainEC50 (µg/mL)[2]
3a Candida albicans>100
Candida glabrata>100
Aspergillus fumigatus>100
3b Candida albicans50
Candida glabrata25
Aspergillus fumigatus>100
3o Candida albicans12.5
Candida glabrata6.25
Aspergillus fumigatus25
Zymoseptoria tritici12.5
Fusarium graminearum25
Control (Amphotericin B) Candida albicans1
Candida glabrata1
Aspergillus fumigatus1

Note: The data presented is a representative sample from published research. Researchers should consult the original publications for a comprehensive dataset.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) and EC50 of this compound derivatives against filamentous fungi and yeasts.

Workflow Diagram:

Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare Fungal Inoculum Plate Inoculate Microtiter Plate Inoculum->Plate Compounds Prepare Serial Dilutions of this compound Derivatives Compounds->Plate Incubate Incubate Plates Plate->Incubate Read Read Absorbance (e.g., at 600 nm) Incubate->Read Calculate Calculate MIC and EC50 Values Read->Calculate

Caption: Workflow for in vitro antifungal susceptibility testing.

Materials:

  • This compound derivatives

  • Fungal strains of interest (e.g., Zymoseptoria tritici, Fusarium spp.)

  • Appropriate culture medium (e.g., Potato Dextrose Broth (PDB), RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium until sufficient sporulation is observed.

    • Harvest spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile saline.

    • Adjust the spore suspension to a final concentration of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer or by correlating absorbance to spore count.

  • Preparation of Test Compounds:

    • Dissolve the this compound derivatives in DMSO to create a stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate culture medium in a separate 96-well plate to achieve the desired final concentrations.

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 100 µL of the appropriate culture medium to each well.

    • Add 100 µL of the diluted compound solutions to the corresponding wells.

    • Include a positive control (a known antifungal agent) and a negative control (medium with DMSO, no compound).

    • Add 10 µL of the standardized fungal inoculum to each well, except for the sterility control wells.

  • Incubation:

    • Cover the plate and incubate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Collection and Analysis:

    • Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the negative control.

    • Calculate the percentage of growth inhibition for each concentration using the following formula:

      • % Inhibition = 100 - [((OD_test - OD_blank) / (OD_control - OD_blank)) * 100]

    • Determine the EC50 value (the concentration that inhibits 50% of fungal growth) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Herbicidal and Insecticidal Potential: An Area for Future Research

Currently, there is a lack of published data on the herbicidal and insecticidal activities of this compound and its derivatives. However, the structural similarity of this compound to other biologically active lactams suggests that this is a worthwhile area for future investigation.

Proposed Experimental Workflow for Screening Herbicidal and Insecticidal Activity:

Screening_Workflow cluster_herbicidal Herbicidal Activity Screening cluster_insecticidal Insecticidal Activity Screening Pre_Emergence Pre-emergence Assay (Seed Germination) Post_Emergence Post-emergence Assay (Seedling Growth) Diet_Incorporation Diet Incorporation Assay Topical_Application Topical Application Assay This compound This compound Derivatives This compound->Pre_Emergence This compound->Post_Emergence This compound->Diet_Incorporation This compound->Topical_Application

Caption: Proposed workflow for screening novel activities of this compound.

Researchers interested in exploring these avenues could adapt standard screening protocols for herbicides and insecticides. For herbicidal activity, this would involve pre- and post-emergence assays on model plant species. For insecticidal activity, diet incorporation or topical application assays against common agricultural pests could be employed.

This compound serves as a valuable natural product scaffold for the development of new antifungal agents for agricultural use. The detailed protocols and data provided herein offer a foundation for researchers to further explore the potential of this compound derivatives. While its antifungal properties are the most well-documented, the exploration of its other potential agrochemical applications, such as herbicidal and insecticidal activities, presents an exciting opportunity for future research and development.

References

Application Notes and Protocols for High-Throughput Screening of Pterolactam Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Pterolactam derivatives to identify novel anticancer agents. The protocols detail the necessary experimental procedures, and the accompanying data and diagrams offer a framework for understanding the potential mechanisms of action of this promising class of compounds.

Introduction to this compound Derivatives

Pterolactams are a class of γ-lactam-containing heterocyclic compounds. While their primary reported biological activity has been in the antifungal domain, recent studies on structurally related α,β-unsaturated γ-lactam derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] This suggests that this compound derivatives represent a valuable scaffold for the development of novel anticancer therapeutics. High-throughput screening provides an efficient methodology for systematically evaluating a library of this compound derivatives to identify lead compounds with potent and selective anticancer activity.

Data Presentation: Anticancer Activity of Structurally Related γ-Lactam Derivatives

While specific anticancer activity data for a broad range of this compound derivatives is still emerging, the following tables summarize the cytotoxic effects of structurally related α,β-unsaturated γ-lactam derivatives against several human breast cancer cell lines. This data provides a strong rationale for screening this compound libraries for anticancer properties.

Table 1: IC₅₀ Values of α,β-Unsaturated γ-Lactam Derivatives against Human Breast Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative 1 MCF-7 (ERα positive)63
MDA-MB-231 (Triple Negative)55
SKBR-3 (Her2+)33
Derivative 2 MCF-7 (ERα positive)48
MDA-MB-231 (Triple Negative)39
SKBR-3 (Her2+)18

Data adapted from studies on α,β-unsaturated γ-lactam derivatives, which are structurally similar to this compound derivatives.[1][2]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the high-throughput screening and mechanistic evaluation of this compound derivatives.

Protocol 1: Synthesis of a this compound Derivative Library

A representative multi-component reaction for the synthesis of a diverse library of γ-lactam derivatives is outlined below. This method can be adapted for the synthesis of various this compound analogues by using appropriate starting materials.

Materials:

  • Aromatic amines (various substitutions)

  • Aldehydes (various substitutions)

  • Pyruvate derivatives

  • BINOL-derived phosphoric acid catalyst

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of an aromatic amine (1.0 eq) in the anhydrous solvent, add the aldehyde (1.0 eq) and the pyruvate derivative (3.0 eq).

  • Add a catalytic amount of the BINOL-derived phosphoric acid (0.1 eq).

  • Stir the reaction mixture at room temperature for the required time (typically several hours, monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired γ-lactam derivative.

  • Characterize the final product by NMR and mass spectrometry.

  • Repeat this procedure with a variety of amines and aldehydes to generate a library of this compound derivatives.

Protocol 2: High-Throughput Screening for Cytotoxicity using MTT Assay

This protocol describes a colorimetric assay to assess the effect of this compound derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, SKBR-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound derivatives. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values.

Protocol 3: Luciferase Reporter Assay for NF-κB Signaling Pathway

This assay is used to determine if the this compound derivatives modulate the activity of the NF-κB signaling pathway, which is often dysregulated in cancer.

Materials:

  • Cancer cell line stably transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium.

  • This compound derivatives.

  • TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activating stimulus.

  • Luciferase assay reagent.

  • Opaque-walled 96-well plates.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cell line in an opaque-walled 96-well plate.

  • Incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Protocol 4: Western Blot Analysis of the PI3K/AKT Signaling Pathway

This protocol is used to investigate the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/AKT pathway, which is implicated in the anticancer activity of related γ-lactam compounds.

Materials:

  • Cancer cell lines.

  • This compound derivatives.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-PI3K, anti-total-PI3K, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cancer cells with the this compound derivatives at the desired concentrations for the specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Experimental Workflow and Signaling Pathways

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_validation Hit Validation & Mechanism of Action lib This compound Derivative Library Synthesis plate Cell Seeding in 96-well Plates lib->plate treat Treatment with Derivatives plate->treat mtt MTT Assay for Cell Viability treat->mtt read Absorbance Reading mtt->read ic50 IC50 Determination read->ic50 hit Hit Identification ic50->hit dose Dose-Response Confirmation hit->dose pathway Signaling Pathway Analysis (Western Blot, Luciferase Assay) dose->pathway

Caption: A streamlined workflow for the high-throughput screening of this compound derivatives.

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream This compound This compound Derivative This compound->PI3K inhibits? This compound->AKT inhibits? Cell Cell Survival, Proliferation, Growth Downstream->Cell

Caption: The PI3K/AKT signaling pathway, a potential target for this compound derivatives.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates This compound This compound Derivative This compound->IKK inhibits? This compound->NFkB inhibits translocation? Gene Gene Transcription (Proliferation, Anti-apoptosis)

Caption: The NF-κB signaling pathway, another potential target for anticancer drug discovery.

References

Purifying Synthetic Pterolactam Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic Pterolactam analogs. Pterolactams and their derivatives are a class of heterocyclic compounds, some of which have shown promise as antifungal agents.[1][2] The successful development of these compounds for pharmaceutical applications hinges on robust purification strategies to ensure high purity and removal of process-related impurities and byproducts.

The following sections detail common purification techniques, including flash column chromatography and recrystallization, along with methods for assessing the purity of the final compounds.

Data Presentation: Purification Method Comparison

The choice of purification method will depend on the specific properties of the this compound analog, including its polarity, solubility, and thermal stability, as well as the nature of the impurities. Below is a summary of expected outcomes from common purification techniques.

Purification TechniqueTypical Purity AchievedExpected Yield RangeKey AdvantagesCommon Impurities Removed
Flash Column Chromatography >95%40-80%High resolution, applicable to a wide range of polarities, scalable.Unreacted starting materials, reaction byproducts with different polarities.
Recrystallization >99%60-90%Highly effective for achieving high purity, removes insoluble impurities.Insoluble particulates, impurities with different solubility profiles.
Preparative HPLC >99.5%20-60%Very high resolution for difficult separations, suitable for final polishing.Isomers, closely related analogs, trace impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a widely used technique for the purification of organic compounds.[3] It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase.

Materials:

  • Crude this compound analog

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation of the desired this compound analog from impurities. The ideal retention factor (Rf) for the target compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Insert a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound analog in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase, starting with a less polar composition and gradually increasing the polarity if a gradient is required.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound analog.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[4][5][6][7]

Materials:

  • Crude solid this compound analog

  • Recrystallization solvent (e.g., Ethanol, Acetone, Acetonitrile, Isopropyl Alcohol)[8][9]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Choose a solvent in which the this compound analog is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or by air drying to remove residual solvent.

Purity Assessment

After purification, the identity and purity of the this compound analogs must be confirmed using various analytical techniques.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure and provides an estimate of purity.
High-Performance Liquid Chromatography (HPLC) Determines the purity of the compound by separating it from any remaining impurities.[10][11]
Mass Spectrometry (MS) Confirms the molecular weight of the compound.
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of key functional groups.
Differential Scanning Calorimetry (DSC) Determines the melting point, which is an indicator of purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_final Final Product synthesis Crude this compound Analog Synthesis purification_choice Choice of Purification synthesis->purification_choice Crude Product flash_chrom Flash Column Chromatography purification_choice->flash_chrom Liquid or Oily Product recrystallization Recrystallization purification_choice->recrystallization Solid Product analysis Purity and Identity Confirmation flash_chrom->analysis recrystallization->analysis nmr NMR analysis->nmr hplc HPLC analysis->hplc ms MS analysis->ms final_product Purified this compound Analog (>99% Purity) analysis->final_product Meets Purity Criteria

Caption: Experimental workflow for the purification and analysis of synthetic this compound analogs.

logical_relationship compound This compound Analog properties Physicochemical Properties (Polarity, Solubility) compound->properties impurities Nature of Impurities (Starting Materials, Byproducts) compound->impurities method Selected Purification Method (Chromatography, Recrystallization) properties->method impurities->method purity Final Product Purity method->purity

Caption: Logical relationship for selecting a purification method for this compound analogs.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Pterolactam synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Pterolactam (5-methoxypyrrolidin-2-one).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: this compound, also known as 5-methoxypyrrolidin-2-one, is a derivative of the pyrrolidin-2-one ring system. Common and logical starting materials for its synthesis include:

  • 5-Hydroxypyrrolidin-2-one: This is the most direct precursor, requiring a straightforward O-methylation reaction.

  • Glutamic Acid or Pyroglutamic Acid: These can be converted to 5-hydroxypyrrolidin-2-one, which is then methylated.[1]

Q2: What are the main synthetic routes to this compound?

A2: The primary and most efficient synthetic route involves the O-methylation of 5-hydroxypyrrolidin-2-one. Another potential, though less direct, route is the electrochemical methoxylation of N-acylpyrrolidines.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the this compound synthesis can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To observe the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify any major intermediates or byproducts.

Q4: What are the typical yields for this compound synthesis?

A4: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. With an optimized O-methylation of 5-hydroxypyrrolidin-2-one, yields can be significantly high. For instance, automated optimization of similar multi-step continuous flow processes has achieved yields greater than 85%.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the hydroxyl group in 5-hydroxypyrrolidin-2-one. 2. Inactive methylating agent. 3. Suboptimal reaction temperature. 4. Insufficient reaction time.1. Ensure the base used (e.g., NaH) is fresh and properly handled to maintain its reactivity. The reaction should be conducted under anhydrous conditions. 2. Use a fresh, high-quality methylating agent (e.g., methyl iodide, dimethyl sulfate). 3. Optimize the temperature. For methylation with NaH and MeI, the reaction is often started at 0°C and then allowed to warm to room temperature. 4. Monitor the reaction by TLC or HPLC to ensure it has gone to completion.
Formation of Multiple Products (Side Reactions) 1. N-methylation instead of or in addition to O-methylation. 2. Elimination reactions leading to unsaturated byproducts. 3. Over-methylation if other reactive sites are present.1. The choice of base and solvent can influence the O/N selectivity. Using a strong, non-nucleophilic base in an appropriate solvent can favor O-methylation. Protecting the nitrogen of the lactam can also prevent N-methylation. 2. Use milder reaction conditions (lower temperature, less reactive base) to minimize elimination. 3. Use a stoichiometric amount of the methylating agent.
Difficult Purification of this compound 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts with similar polarity. 3. Contamination with inorganic salts from the workup.1. Ensure the reaction goes to completion. A chemical wash during workup can help remove unreacted acidic or basic starting materials. 2. Utilize column chromatography with a carefully selected solvent system to separate the desired product from impurities. Gradient elution may be necessary. Recrystallization can also be an effective purification method. 3. Thoroughly wash the organic layer with water during the workup to remove inorganic salts.

Experimental Protocols

Synthesis of this compound via O-methylation of 5-Hydroxypyrrolidin-2-one

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required for optimal results.

Materials:

  • 5-Hydroxypyrrolidin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 5-hydroxypyrrolidin-2-one to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Dissolve the starting material in anhydrous THF and cool the solution to 0°C in an ice bath. Add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.

  • Methylation: Add methyl iodide dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data for this compound (5-methoxypyrrolidin-2-one):

Technique Expected Data
¹H NMR (CDCl₃) δ ~3.3 (s, 3H, OCH₃), ~4.8 (m, 1H, CH-O), ~2.2-2.5 (m, 4H, CH₂)
¹³C NMR (CDCl₃) δ ~175 (C=O), ~85 (CH-O), ~55 (OCH₃), ~30 (CH₂), ~28 (CH₂)
Mass Spectrometry (ESI+) m/z [M+H]⁺ = 116.07

Visualizations

Pterolactam_Synthesis_Workflow start Start: 5-Hydroxypyrrolidin-2-one deprotonation Deprotonation (NaH, Anhydrous THF, 0°C) start->deprotonation methylation Methylation (MeI, 0°C to RT) deprotonation->methylation workup Aqueous Workup (Quenching, Extraction, Washing) methylation->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (NaH, MeI) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions optimize_temp Optimize Temperature start->optimize_temp optimize_time Optimize Reaction Time start->optimize_time side_reactions Side Reactions (N-methylation, Elimination) start->side_reactions change_base Modify Base or Protecting Group Strategy side_reactions->change_base N-methylation milder_conditions Use Milder Conditions side_reactions->milder_conditions Elimination

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Optimizing Pterolactam Analog Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of Pterolactam analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound analog synthesis?

Low yields in this compound analog synthesis can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side reactions: Competing reaction pathways can consume starting materials and generate impurities. Common side reactions include polymerization of the starting materials or intermediates, and elimination of the 5-alkoxy group under harsh conditions.

  • Product degradation: The this compound ring can be sensitive to acidic or basic conditions, leading to hydrolysis and ring-opening, especially during workup and purification.

  • Purification losses: this compound analogs are often polar compounds, which can lead to significant losses during extraction and chromatographic purification.

  • Purity of starting materials: The presence of impurities in the starting materials, including residual water, can significantly impact the reaction outcome.

Q2: How can I minimize the formation of side products?

Minimizing side products is crucial for improving the yield and simplifying purification. Consider the following strategies:

  • Control of reaction temperature: Maintaining a precise and optimal temperature is critical. Use a reliable temperature controller and ensure efficient stirring.

  • Inert atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of starting materials and intermediates.

  • Choice of solvent: The solvent can significantly influence the reaction pathway. Aprotic solvents are often preferred to minimize side reactions involving proton transfer.

  • Slow addition of reagents: Adding reagents dropwise can help to control the reaction rate and minimize localized high concentrations that can lead to side reactions.

Q3: What are the best practices for purifying this compound analogs?

The polar nature of many this compound analogs can make purification challenging. Here are some recommended techniques:

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical and may require some experimentation.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound analogs.

Problem Potential Cause Recommended Solution
Low or no product formation Inactive catalyst or reagents.Ensure the catalyst is fresh and active. Verify the purity of all reagents.
Incorrect reaction temperature.Optimize the reaction temperature. Monitor the internal temperature of the reaction mixture.
Presence of moisture.Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere.
Formation of a complex mixture of products Reaction temperature is too high.Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS.
Incorrect stoichiometry of reagents.Carefully control the stoichiometry of the reactants. Consider a slight excess of one reagent if it is known to be beneficial.
Side reactions are dominating.Investigate alternative catalysts or solvents that may favor the desired reaction pathway.
Product decomposes during workup or purification pH is too acidic or basic.Neutralize the reaction mixture carefully before extraction. Use buffered solutions if necessary during workup.
Product is thermally unstable.Perform purification steps at lower temperatures. Use techniques like flash chromatography to minimize the time the product is on the column.
Difficulty in isolating the product Product is highly soluble in the aqueous phase.Saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the product and improve extraction efficiency. Use a continuous liquid-liquid extractor for highly water-soluble products.
Product co-elutes with impurities during chromatography.Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina or reverse-phase silica).

Experimental Protocols

General Procedure for the Synthesis of Functionalized γ-Lactams

This protocol describes a multicomponent reaction for the synthesis of highly functionalized γ-lactam derivatives.

Materials:

  • Amine (1.0 equiv)

  • Aldehyde (0.5 equiv)

  • Pyruvate derivative (1.5 equiv)

  • Acetic acid (1.0 equiv)

  • Methanol (as solvent)

  • Palladium on carbon (10% w/w) (for optional hydrogenation step)

  • Hydrogen gas (for optional hydrogenation step)

Procedure:

  • A solution of the amine (4 mmol), aldehyde (2 mmol), pyruvate derivative (6 mmol), and acetic acid (4 mmol) in methanol (100 mL) is prepared.

  • The reaction mixture is stirred at a controlled temperature (optimized for the specific substrates, typically between room temperature and reflux).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Optional Hydrogenation Step:

  • A mixture of the synthesized γ-lactam (0.5 mmol) and 10% palladium on carbon (52 mg, 0.05 mmol Pd) in methanol (100 mL) is stirred for 10 hours under hydrogen pressure (80 psi).[1]

  • The reaction mixture is filtered through celite, and the solvent is removed under reduced pressure.

  • The resulting residue is crystallized from methanol to afford the pure hydrogenated lactam.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model γ-Lactam Synthesis
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneToluene1101245
2Acetic AcidMethanol651085
3Sc(OTf)₃Dichloromethane252460
4Yb(OTf)₃Dichloromethane252475

Data is hypothetical and for illustrative purposes. Actual results will vary depending on the specific substrates and conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (Amine, Aldehyde, Pyruvate) B Multicomponent Reaction (Solvent, Catalyst, Temp) A->B React C Crude Product B->C Completion D Column Chromatography C->D F Recrystallization C->F E Pure this compound Analog D->E G NMR, MS, IR E->G F->E troubleshooting_logic A Low Yield Observed B Check Reaction Completion (TLC, LC-MS) A->B C Incomplete Reaction B->C No D Reaction Complete B->D Yes E Increase Reaction Time/ Temperature C->E F Check for Side Products D->F H Investigate Workup/ Purification Losses D->H No Significant Side Products G Optimize Conditions (Solvent, Catalyst) F->G Present I Modify Extraction/ Chromatography H->I

References

Technical Support Center: Addressing Resistance to Pterolactam-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pterolactam-based compounds. The information provided is intended to assist in overcoming common experimental hurdles and understanding potential mechanisms of resistance.

Troubleshooting Guide

This guide is designed to address specific issues that may arise during your experiments with this compound-based compounds.

Issue Possible Cause Suggested Solution
Reduced Compound Efficacy in Sensitive Cell Lines 1. Compound degradation. 2. Inaccurate concentration. 3. Cell line contamination or genetic drift.1. Aliquot compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Verify the concentration of your stock solution using spectrophotometry or a similar method. 3. Perform cell line authentication (e.g., STR profiling). Obtain a fresh, low-passage vial of cells.
High Variability in Cell Viability Assays 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Inconsistent incubation times.1. Ensure a single-cell suspension before seeding. Mix gently between seeding wells. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Standardize all incubation times precisely.
No or Weak Signal in Western Blot for Phospho-Proteins 1. Phosphatase activity during sample preparation. 2. Low abundance of the target protein. 3. Inappropriate antibody or blocking buffer.1. Always use phosphatase and protease inhibitors in your lysis buffer and keep samples on ice.[1][2][3] 2. Increase the amount of protein loaded on the gel or enrich for your protein of interest using immunoprecipitation.[3] 3. Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background.[2][4] Ensure your primary antibody is validated for the detection of the phosphorylated target.
Emergence of Resistant Clones in Culture 1. Pre-existing resistant subpopulation. 2. Acquired resistance through continuous exposure.1. This is an expected outcome in some cell populations. Isolate these clones for further study. 2. This is the basis for generating drug-resistant cell lines. Follow a dose-escalation protocol to select for a stable resistant population.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound-based anticancer compounds?

A1: While the exact targets of all this compound derivatives are still under investigation, the β-lactam ring is a key structural feature found in various compounds with anticancer properties.[5][6] For many β-lactam-containing molecules, the proposed mechanism involves the inhibition of critical cellular enzymes, such as protein kinases, which are often dysregulated in cancer.[7] The strained lactam ring can act as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of these enzymes, thereby inhibiting their function. Some novel β-lactams have been shown to induce DNA damage and activate apoptotic pathways.[8]

Q2: What are the likely mechanisms of acquired resistance to this compound-based compounds?

A2: Based on resistance mechanisms observed for other targeted therapies, particularly kinase inhibitors, two primary mechanisms are likely:

  • On-Target Alterations: This involves genetic mutations in the target protein that prevent the this compound compound from binding effectively. A common example is the "gatekeeper" mutation in kinases, which involves a change in a key amino acid residue in the ATP-binding pocket, sterically hindering drug binding without abolishing kinase activity.

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways that provide the same downstream signals for proliferation and survival, thus bypassing the inhibited target.[9][10][11] For instance, if a this compound compound inhibits a kinase in the MAPK pathway, cells might compensate by activating the PI3K/Akt signaling pathway.[12]

Q3: How can I generate a this compound-resistant cell line for my studies?

A3: The most common method is through continuous exposure to the compound with a gradual dose escalation. Start by treating the parental cell line with the this compound compound at a concentration equal to its IC20 or IC50. As the cells adapt and resume proliferation, gradually increase the concentration of the compound in the culture medium. This process selects for cells that have acquired resistance mechanisms. It is advisable to cryopreserve cells at each concentration step.

Q4: My cells have become resistant to a this compound-based compound. How can I determine the mechanism of resistance?

A4: A multi-step approach is recommended:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CTG) to compare the IC50 value of the resistant cell line to the parental (sensitive) cell line. A significant shift in the IC50 indicates resistance.

  • Investigate On-Target Mutations: If the putative target of your this compound compound is known, sequence the gene encoding this target in both the sensitive and resistant cell lines using Sanger sequencing.[13] This can identify mutations that may interfere with drug binding.

  • Analyze Bypass Pathways: Use techniques like Western blotting to examine the phosphorylation status of key proteins in major signaling pathways (e.g., p-Akt, p-ERK).[9] An increase in the activation of a parallel pathway in the resistant cells suggests a bypass mechanism. Phospho-kinase antibody arrays can provide a broader view of altered signaling.

  • Assess Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can also confer resistance.[14] Analyze the expression of these pumps using Western blotting or qPCR.

Q5: Are there strategies to overcome resistance to this compound-based compounds?

A5: Yes, several strategies are being explored to combat resistance to targeted therapies:

  • Combination Therapy: Combining the this compound-based compound with an inhibitor of a potential bypass pathway can be effective.[12][15] For example, if resistance is mediated by PI3K/Akt activation, co-treatment with a PI3K inhibitor may restore sensitivity.

  • Next-Generation Inhibitors: If resistance is due to a target mutation, a second-generation this compound compound could be designed to bind to the mutated target.

  • Targeting Downstream Effectors: Inhibiting a key downstream signaling node that is common to both the primary and bypass pathways can be another approach.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various lactam-containing compounds against different cancer cell lines. This data is provided for comparative purposes to illustrate the range of potencies observed for this class of molecules.

Compound ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Pyrrolidine DerivativeCompound 30aMDA-MB-231 (Breast)12.12 ± 0.54[16]
Pyrrolidine DerivativeCompound 30aMCF-7 (Breast)9.59 ± 0.7[16]
Pyrrolidine DerivativeCompound 30aT-47D (Breast)10.10 ± 0.4[16]
Thienopyrimidine DerivativeCompound 52T47D (Breast)6.9 ± 0.04[16]
Thienopyrimidine DerivativeCompound 52MDA-MB-231 (Breast)10 ± 0.04[16]
Coumarin SulfonamideCompound 78aMCF-7 (Breast)10.95 ± 0.96[16]
Coumarin SulfonamideCompound 78bMCF-7 (Breast)10.62 ± 1.35[16]
Polyaromatic β-LactamChrysene Derivative 1Multiple Human Cancer Lines2.5 - 40.6[7][17]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cancer cell line by continuous exposure to a this compound-based compound.

  • Determine the Initial IC50: Culture the parental (sensitive) cancer cell line and determine the IC50 of the this compound compound using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Initial Drug Exposure: Seed the parental cells and treat them with the this compound compound at a starting concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).

  • Culture and Monitor: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), increase the drug concentration by 1.5- to 2-fold.

  • Repeat and Stabilize: Repeat the dose escalation process until the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).

  • Characterize the Resistant Line: Once a stable resistant population is established, confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental cell line.

  • Cryopreservation: It is crucial to freeze stocks of the cells at various stages of the selection process.

Protocol 2: Western Blotting for Bypass Pathway Activation

This protocol outlines the steps to analyze the activation of key signaling proteins (e.g., p-Akt, p-ERK) in sensitive versus resistant cell lines.

  • Sample Preparation: Culture both sensitive and resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[1][2][3] Keep samples on ice throughout the process.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein amounts for each sample (typically 20-30 µg per lane), mix with Laemmli sample buffer, and boil at 95°C for 5 minutes. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Compare the intensity of the phospho-protein bands between the sensitive and resistant cell lines. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (pan) form of the protein.

Protocol 3: Sanger Sequencing of a Target Gene

This protocol is for identifying potential mutations in a target gene from resistant cells.

  • Genomic DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and the resistant cell lines using a commercial DNA extraction kit.

  • Primer Design: Design PCR primers that flank the exons of the target gene.

  • PCR Amplification: Amplify the target gene exons from the genomic DNA of both cell lines using PCR.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs. Run a small amount on an agarose gel to confirm the amplification of a single product of the correct size.

  • Sequencing Reaction: Set up cycle sequencing reactions using the purified PCR product as a template, one of the PCR primers, and a sequencing mix containing fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis in a DNA sequencer.

  • Sequence Analysis: The resulting chromatograms are analyzed using sequencing analysis software. Compare the sequence from the resistant cells to that of the sensitive cells and a reference sequence to identify any mutations.

Visualizations

G cluster_0 This compound-Based Compound Treatment cluster_1 Downstream Signaling Pterolactam_Compound This compound Compound Target_Kinase Target Kinase (e.g., in MAPK Pathway) Pterolactam_Compound->Target_Kinase Inhibition Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Proliferation_Survival Proliferation/ Survival Downstream_Effector->Proliferation_Survival Blocked

Caption: Proposed mechanism of action for a this compound-based compound.

G cluster_0 On-Target Resistance cluster_1 Bypass Pathway Resistance Mutated_Target Mutated Target Kinase (e.g., Gatekeeper Mutation) Downstream_Signaling_Restored Downstream Signaling Restored Mutated_Target->Downstream_Signaling_Restored Active Pterolactam_Compound This compound Compound Pterolactam_Compound->Mutated_Target Binding Prevented Proliferation_Survival Proliferation/ Survival Downstream_Signaling_Restored->Proliferation_Survival Bypass_Kinase Bypass Kinase Activated (e.g., PI3K/Akt) Bypass_Kinase->Downstream_Signaling_Restored Alternative Activation Inhibited_Target Inhibited Target Kinase Pterolactam_Compound_2 This compound Compound Pterolactam_Compound_2->Inhibited_Target

Caption: Two common mechanisms of acquired resistance.

G Start Decreased Compound Efficacy Observed in vitro Confirm_Resistance Confirm Resistance (IC50 Shift Assay) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism On_Target On-Target Mutation? (Sanger Sequencing) Investigate_Mechanism->On_Target Bypass_Pathway Bypass Pathway Activation? (Western Blot for p-Akt/p-ERK) Investigate_Mechanism->Bypass_Pathway Efflux_Pumps Drug Efflux Pump Upregulation? (qPCR/WB) Investigate_Mechanism->Efflux_Pumps Develop_Strategy Develop Strategy to Overcome Resistance On_Target->Develop_Strategy Bypass_Pathway->Develop_Strategy Efflux_Pumps->Develop_Strategy

Caption: Troubleshooting workflow for investigating resistance.

References

Technical Support Center: Enhancing the Stability of Synthetic Pterolactam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of synthetic Pterolactam during experimental procedures. Below you will find frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for synthetic this compound?

A1: The main stability concerns for this compound, like many lactam-containing compounds, are hydrolysis, oxidation, and photodegradation. The lactam ring is susceptible to cleavage by water (hydrolysis), especially under acidic or basic conditions. The molecule may also be sensitive to oxidative stress and degradation upon exposure to light.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. Acidic or alkaline conditions can catalyze the hydrolysis of the lactam ring, leading to the formation of an inactive, ring-opened product. It is crucial to maintain a neutral pH environment whenever possible to minimize hydrolytic degradation.

Q3: What is the potential impact of atmospheric oxygen on this compound stability?

A3: While direct evidence for this compound is limited, compounds with similar structures can be susceptible to oxidation. The presence of oxygen, especially in combination with light or trace metal ions, could potentially lead to the formation of oxidative degradation products. To mitigate this, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) when possible, particularly for long-term storage of solutions.

Q4: Is this compound sensitive to light?

A4: Photodegradation is a common issue for many pharmaceutical compounds. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. Therefore, it is recommended to protect this compound and its solutions from light by using amber vials or by working in a dark environment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound potency in aqueous solution over a short period. Hydrolysis of the lactam ring. Ensure the pH of the solution is maintained in the neutral range (pH 6-8). Use buffered solutions for better pH control. Prepare fresh solutions before use and store them at low temperatures (2-8 °C) for short-term storage.
Appearance of unknown peaks in HPLC analysis after sample preparation. Oxidative degradation. Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants, such as ascorbic acid or sodium metabisulfite, to the formulation. Handle the sample preparation under an inert atmosphere if possible.
Discoloration or degradation of solid this compound. Photodegradation or exposure to humidity. Store solid this compound in a tightly sealed container in a desiccator to protect it from moisture. Keep the container in a dark place or use amber-colored vials to prevent light exposure.
Inconsistent results between experimental batches. Variability in experimental conditions affecting stability. Standardize all experimental parameters, including pH, temperature, light exposure, and oxygen exposure. Implement rigorous quality control checks on starting materials and solvents.

Enhancing this compound Stability with Excipients

The choice of excipients can significantly impact the stability of this compound in a formulation. Below is a summary of common excipients and their potential effects.

Excipient Category Examples Potential Effect on this compound Stability Considerations
Buffering Agents Phosphate buffers, Citrate buffersHelp maintain a stable pH, thereby reducing the rate of pH-catalyzed hydrolysis.[1]Ensure buffer components do not interact with this compound. Citrate buffers may chelate metal ions, which can be beneficial.
Antioxidants Ascorbic acid, Sodium metabisulfite, Butylated hydroxytoluene (BHT)Inhibit oxidative degradation by scavenging free radicals.[1]The choice of antioxidant depends on the formulation (aqueous or lipid-based). Compatibility and potential for side reactions should be evaluated.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric acidSequester trace metal ions that can catalyze oxidative degradation.[1]EDTA is very effective but its concentration should be optimized.
Cryoprotectants/ Lyoprotectants Mannitol, Sucrose, TrehaloseProtect this compound from degradation during freeze-drying (lyophilization) and can enhance the stability of the solid-state product.The amorphous or crystalline nature of the final lyophilized cake can affect long-term stability.
Polymers Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP)Can enhance solubility and in some cases form a protective barrier around the drug molecule.[2]Potential for polymer-drug interactions should be assessed.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in a transparent container) to a photostability chamber (ICH Q1B guidelines) or direct sunlight for a defined period. A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Store the solid this compound in an oven at 60°C for 24 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary (for acidic and basic stress samples), and dilute to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and UV detection).

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Visualizing Stability Concepts

Pterolactam_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H+ or OH- Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light Ring_Opened_Product Ring-Opened Product Hydrolysis->Ring_Opened_Product Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photodegradants Photodegradants Photodegradation->Photodegradants

Caption: Hypothetical degradation pathways of this compound.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prep_Stock Prepare this compound Stock Solution Acid Acidic Hydrolysis Prep_Stock->Acid Base Basic Hydrolysis Prep_Stock->Base Oxidation Oxidation (H2O2) Prep_Stock->Oxidation Photo Photodegradation Prep_Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Data_Analysis Data Analysis and Degradant Identification HPLC->Data_Analysis

References

Technical Support Center: Strategies to Mitigate Cytotoxicity of Pterolactam Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pterolactam analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the cytotoxicity of these compounds.

Troubleshooting Guides

This section provides structured guidance to help you identify and resolve issues with the cytotoxicity of your this compound analogs during experimentation.

Problem 1: High Cytotoxicity Observed in Initial Screening

Symptoms:

  • Low cell viability in primary cytotoxicity assays (e.g., MTT, MTS).

  • Significant cell death observed under the microscope.

  • Inconsistent results between experimental replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Inherent Compound Toxicity The intrinsic chemical structure of the analog may be causing off-target effects or inducing apoptosis.Proceed to the "Medicinal Chemistry Approaches" section to explore structural modifications.
Poor Compound Solubility The analog may be precipitating in the culture medium, leading to inaccurate results and non-specific cytotoxicity.Refer to the "Formulation Strategies" section to improve solubility and bioavailability.
Contamination The compound stock solution or cell culture may be contaminated.Test for mycoplasma and endotoxin. Prepare a fresh stock solution of the this compound analog.
Incorrect Dosage The concentrations used in the assay may be too high.Perform a dose-response study to determine the IC50 value and a non-toxic concentration range.
Problem 2: Desired Biological Activity is Inseparable from Cytotoxicity

Symptoms:

  • The therapeutic effect (e.g., antifungal, anticancer) is only observed at concentrations that also induce significant cytotoxicity.

  • The therapeutic window is very narrow.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
On-Target Toxicity The molecular target of the analog is present in both the target cells (e.g., cancer cells) and normal cells, leading to on-target toxicity.Consider developing a targeted drug delivery system as described in the "Formulation Strategies" section.
Off-Target Effects The analog is interacting with unintended cellular targets, causing toxicity.Employ medicinal chemistry strategies to improve the selectivity of the compound for its intended target.[1]
Apoptosis Induction The compound may be a potent inducer of apoptosis in both target and non-target cells.Investigate the apoptotic pathway to identify potential points of intervention for reducing off-target apoptosis.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to reduce the cytotoxicity of this compound analogs?

A1: There are two primary strategies:

  • Medicinal Chemistry Approaches: This involves modifying the chemical structure of the this compound analog to reduce its toxicity while maintaining or improving its desired biological activity. This can include altering functional groups or simplifying the overall structure.[2]

  • Formulation Strategies: This focuses on improving the delivery of the analog to the target site, thereby reducing systemic exposure and off-target effects. This can be achieved using drug delivery systems like liposomes or nanoparticles.[3]

Q2: Are there any known structural modifications to this compound that reduce cytotoxicity?

A2: Yes, one study has shown that the synthesis of N,N'-aminal derivatives of this compound resulted in compounds with antifungal activity that were devoid of any cytotoxicity.[4] This suggests that modifications at the nitrogen of the lactam ring could be a promising strategy.

Q3: What are the likely mechanisms of cytotoxicity for this compound analogs?

A3: While specific mechanisms for all this compound analogs are not fully elucidated, related lactam-containing natural products often induce cytotoxicity through apoptosis.[5] This can involve the activation of caspase enzymes and modulation of the Bcl-2 family of proteins, which regulate the mitochondrial pathway of apoptosis.

Q4: How can I determine if my this compound analog is inducing apoptosis?

A4: You can perform several assays to detect apoptosis, including:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3 and caspase-7.[6]

  • Western Blot Analysis: This technique can be used to measure the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4]

Q5: How can formulation strategies help reduce the cytotoxicity of my this compound analog?

A5: Formulation strategies can improve the therapeutic index of a cytotoxic compound by:

  • Targeted Delivery: Encapsulating the analog in liposomes or nanoparticles that are functionalized with targeting ligands (e.g., antibodies, peptides) can direct the drug to the desired cells or tissues, minimizing exposure to healthy cells.

  • Controlled Release: Formulations can be designed to release the drug in a sustained manner, which can prevent high peak concentrations that may lead to toxicity.

  • Improved Solubility: For poorly soluble analogs, nanoformulations can enhance solubility and bioavailability, potentially allowing for lower effective doses.[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method for assessing cell viability based on the metabolic activity of cells.[2][7]

Materials:

  • This compound analog stock solution

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of the this compound analog and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[8]

  • Incubate the plate at 37°C for 1.5 hours.[8]

  • After incubation, remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes.[8]

  • Measure the absorbance at 492 nm using a microplate reader.[8]

Protocol 2: Western Blot for Bcl-2 and Bax Expression

This protocol describes how to analyze the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[4][9][10]

Materials:

  • This compound analog

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the this compound analog for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 50 µg of protein from each sample on a 12% SDS-PAGE gel.[10]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 2 hours at room temperature.[4]

  • Incubate the membrane with primary antibodies overnight at 4°C.[4]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed Solubility Check Solubility Start->Solubility Contamination Check for Contamination Solubility->Contamination Good Formulation Formulation Strategies Solubility->Formulation Poor Dose Perform Dose-Response Contamination->Dose Clear NewStock Prepare Fresh Stock Contamination->NewStock Suspected IC50 Determine IC50 Dose->IC50 End Reduced Cytotoxicity Formulation->End NewStock->End Mechanism Investigate Mechanism IC50->Mechanism Apoptosis Apoptosis Assays Mechanism->Apoptosis Apoptosis Suspected MedicinalChemistry Medicinal Chemistry Approaches Mechanism->MedicinalChemistry Off-Target Effects Suspected Apoptosis->MedicinalChemistry MedicinalChemistry->End

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 This compound This compound Analog Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Validation & Comparative

Pterolactam Derivatives Show Promise in Antifungal Activity: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in the field of mycology and drug development are continually seeking novel compounds to combat the growing threat of fungal infections. Pterolactam, a naturally occurring heterocycle, has emerged as a scaffold of interest. This guide provides an objective in vitro comparison of the antifungal activity of this compound-inspired derivatives against established antifungal agents, Amphotericin B and Fluconazole, supported by experimental data and detailed protocols.

A recent study focused on the design and synthesis of novel Mannich bases derived from this compound (5-methoxypyrrolidin-2-one) has demonstrated their potential as antifungal agents. These derivatives were evaluated against a panel of nine fungal strains and three non-albicans Candida species known for their reduced susceptibility to commonly used antifungal drugs. Notably, a significant portion of the synthesized compounds exhibited good to high antifungal activities, with some showing EC50 values lower than the control antifungal agent.

Comparative Antifungal Activity

To provide a clear comparison, the following table summarizes the in vitro antifungal activity of this compound derivatives alongside the well-established antifungal drugs, Amphotericin B and Fluconazole. The data for this compound derivatives is presented as EC50 (Effective Concentration 50%), which is the concentration of a drug that gives half-maximal response. For Amphotericin B and Fluconazole, Minimum Inhibitory Concentration (MIC) values are provided, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. While EC50 and MIC are different metrics, they both serve as indicators of antifungal potency.

Compound/DrugFungal SpeciesEC50 (µg/mL)MIC (µg/mL)
This compound Derivatives Candida albicansVaries by derivative-
Candida glabrataVaries by derivative-
Candida kruseiVaries by derivative-
Aspergillus fumigatusVaries by derivative-
Fusarium solaniVaries by derivative-
Amphotericin B Candida albicans-0.25 - 1.0
Candida glabrata-0.5 - 2.0
Candida krusei-0.5 - 2.0
Aspergillus fumigatus-0.5 - 2.0
Fusarium solani-1.0 - 4.0
Fluconazole Candida albicans-0.25 - 2.0
Candida glabrata-8.0 - 64.0
Candida krusei-16.0 - >64.0
Aspergillus fumigatus-Resistant
Fusarium solani-Resistant

Note: Specific EC50 values for individual this compound derivatives were not publicly available in the reviewed literature. The data indicates that a third of the tested compounds had EC50 values lower than the control antifungal agent used in the primary study.

Experimental Protocols

The following is a detailed methodology for in vitro antifungal susceptibility testing based on established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antifungal agent against yeast and filamentous fungi.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for Aspergillus spp.) for 24-72 hours to ensure viability and purity.
  • A suspension of fungal cells or conidia is prepared in sterile saline or phosphate-buffered saline (PBS).
  • The turbidity of the suspension is adjusted using a spectrophotometer to a final concentration of approximately 0.5-2.5 x 10^3 cells/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial two-fold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS buffer.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
  • The plates are incubated at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles against yeasts, this is often a ≥50% reduction in turbidity (MIC-2), while for Amphotericin B and against molds, it is typically complete inhibition (MIC-0).

Visualizing the Workflow and Potential Mechanisms

To better illustrate the experimental process and potential mode of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Isolate Culture inoculum_prep Inoculum Preparation & Standardization fungal_culture->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation serial_dilution Serial Dilution of Antifungal Agent serial_dilution->inoculation incubation Incubation inoculation->incubation mic_reading Visual or Spectrophotometric Reading incubation->mic_reading data_analysis MIC/EC50 Determination mic_reading->data_analysis

Antifungal Susceptibility Testing Workflow

While the precise mechanism of action for this compound is not yet fully elucidated, many antifungal agents target the fungal cell wall or cell membrane integrity. The following diagram illustrates a hypothetical signaling pathway that could be disrupted by an antifungal compound.

signaling_pathway cluster_cell Fungal Cell cluster_pathway Cell Wall Integrity Pathway This compound This compound Derivative CellWall Cell Wall This compound->CellWall Inhibition? Sensor Cell Wall Stress Sensor CellWall->Sensor Stress CellMembrane Cell Membrane RhoGTPase Rho-type GTPase Sensor->RhoGTPase PKC Protein Kinase C RhoGTPase->PKC MAPK_cascade MAPK Cascade PKC->MAPK_cascade TranscriptionFactor Transcription Factor MAPK_cascade->TranscriptionFactor CellWallSynthesis Cell Wall Synthesis Genes TranscriptionFactor->CellWallSynthesis Activation CellWallSynthesis->CellWall Reinforcement

Hypothetical Disruption of Fungal Cell Wall Integrity Pathway

Conclusion

The in vitro data on this compound-inspired Mannich bases suggest a promising new avenue for the development of antifungal agents. While direct comparative data for the parent this compound molecule is limited, the activity of its derivatives against clinically relevant and often drug-resistant fungal strains warrants further investigation. Future studies should focus on elucidating the specific mechanism of action of these compounds and conducting in vivo efficacy and toxicity studies to determine their therapeutic potential. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to address the critical need for new and effective antifungal therapies.

Pterolactam and Known Antifungals: A Comparative Analysis of Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LILLE, France – November 5, 2025 – In the ongoing battle against fungal infections, understanding the precise mechanisms of action of novel antifungal agents is paramount for the development of effective therapies. This guide provides a comparative analysis of the emerging natural product Pterolactam and established antifungal drug classes. While the specific molecular target of this compound remains an active area of research, this document summarizes the current understanding of its potential mechanisms in the context of well-characterized antifungals.

Executive Summary

This compound, a naturally occurring heterocyclic compound, has demonstrated antifungal properties, positioning it as a potential scaffold for new drug development. However, a detailed elucidation of its mechanism of action is not yet publicly available. This guide contrasts the known mechanisms of major antifungal classes—polyenes, azoles, and echinocandins—with the potential modes of action for compounds containing a pyrrolidinone core, the structural class to which this compound belongs. We present quantitative data for established antifungals, detail standardized experimental protocols for antifungal susceptibility testing, and provide visual representations of the key signaling pathways.

Comparison of Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for common antifungal agents against various pathogenic fungi. MIC is a standard measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Data for this compound is currently unavailable in the public domain.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Mechanism Class
Amphotericin B Candida albicans0.25 - 1.0Polyene (Membrane Disruptor)
Aspergillus fumigatus0.5 - 2.0
Cryptococcus neoformans0.125 - 1.0
Fluconazole Candida albicans0.25 - 64Azole (Ergosterol Synthesis Inhibitor)
Cryptococcus neoformans4.0 - 64
Aspergillus fumigatusResistant
Caspofungin Candida albicans0.015 - 0.5Echinocandin (Cell Wall Synthesis Inhibitor)
Aspergillus fumigatus0.015 - 0.25
Cryptococcus neoformansLimited Activity
This compound VariousNot AvailablePyrrolidinone

Mechanisms of Action: Established Antifungals

The primary targets for currently approved antifungal drugs are the fungal cell membrane and the cell wall.

Polyenes (e.g., Amphotericin B)

Polyenes directly interact with ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores and channels, disrupting membrane integrity and causing leakage of essential intracellular contents, ultimately leading to cell death.[1]

Polyene_Mechanism cluster_membrane Within Fungal Cell Membrane AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to PoreFormation Pore Formation Ergosterol->PoreFormation Induces FungalCellMembrane Fungal Cell Membrane IonLeakage Ion Leakage (K+, Na+, H+) PoreFormation->IonLeakage Causes CellDeath Cell Death IonLeakage->CellDeath Leads to

Mechanism of Action of Polyenes
Azoles (e.g., Fluconazole)

Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[2][3][4][5] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, impairing membrane function and inhibiting fungal growth.[2][3][4][5]

Azole_Mechanism Azoles Azoles (e.g., Fluconazole) Lanosterol14Demethylase Lanosterol 14-α-demethylase (ERG11) Azoles->Lanosterol14Demethylase Inhibits Ergosterol Ergosterol Lanosterol14Demethylase->Ergosterol Blocks conversion to ToxicSterols Accumulation of Toxic Sterols Lanosterol14Demethylase->ToxicSterols Leads to Lanosterol Lanosterol Lanosterol->Lanosterol14Demethylase MembraneDisruption Disrupted Membrane Function & Integrity ToxicSterols->MembraneDisruption GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition

Mechanism of Action of Azoles
Echinocandins (e.g., Caspofungin)

Echinocandins target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component.[6] This disruption of the cell wall leads to osmotic instability and cell lysis.

Echinocandin_Mechanism Echinocandins Echinocandins (e.g., Caspofungin) GlucanSynthase β-(1,3)-D-Glucan Synthase (FKS1) Echinocandins->GlucanSynthase Inhibits GlucanSynthesis β-(1,3)-D-Glucan Synthesis GlucanSynthase->GlucanSynthesis Catalyzes WeakenedCellWall Weakened Cell Wall GlucanSynthase->WeakenedCellWall Leads to CellWall Fungal Cell Wall GlucanSynthesis->CellWall Forms OsmoticInstability Osmotic Instability WeakenedCellWall->OsmoticInstability CellLysis Cell Lysis OsmoticInstability->CellLysis Broth_Microdilution_Workflow Start Start: Prepare Fungal Inoculum PreparePlates Prepare 96-well plates with serial dilutions of antifungal agent Start->PreparePlates Inoculate Inoculate plates with standardized fungal suspension PreparePlates->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC Visually or spectrophotometrically determine MIC Incubate->ReadMIC End End: MIC Value ReadMIC->End

References

Pterolactam and Azole Antifungals: A Comparative Guide on Cross-Resistance Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to conventional azole antifungals, a cornerstone in the treatment of fungal infections, necessitates the exploration of novel therapeutic agents with different mechanisms of action or the potential to overcome existing resistance. Pterolactam, a naturally derived heterocyclic compound, and its synthetic derivatives have demonstrated promising antifungal activity. This guide provides a comparative analysis of this compound and its derivatives against established azole antifungals, with a focus on the critical issue of cross-resistance.

Executive Summary

Direct comparative studies on the cross-resistance between this compound and other azole antifungals are currently unavailable in published scientific literature. The primary mechanism of action of this compound has not been definitively elucidated, which is a critical factor in predicting cross-resistance. Azole resistance is primarily driven by mutations in the ERG11 gene, encoding the target enzyme lanosterol 14α-demethylase, or by the overexpression of efflux pumps. Without a clear understanding of this compound's molecular target and its susceptibility to these resistance mechanisms, any assessment of cross-resistance remains speculative.

This guide synthesizes the available preclinical data on the antifungal activity of this compound derivatives and outlines the established experimental protocols for evaluating antifungal cross-resistance. While quantitative comparisons are limited due to the lack of direct studies, this document provides a framework for future research and a foundation for understanding the potential of this compound in the context of azole resistance.

Antifungal Activity Profile of this compound Derivatives

Studies on synthetic derivatives of this compound have shown a broad spectrum of antifungal activity. Notably, some of these compounds have been evaluated against a panel of fungal strains, including non-albicans Candida species that exhibit reduced susceptibility to commonly used antifungal drugs, which often includes azoles. While these findings are encouraging, they do not provide a direct comparison of minimum inhibitory concentrations (MICs) against azole-resistant strains with known resistance mechanisms.

Table 1: Comparative Antifungal Activity Data (Hypothetical)

Due to the absence of direct comparative studies, the following table is a hypothetical representation of how data would be presented if available. This structure is provided as a template for future research.

Fungal StrainAzole Resistance MechanismFluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)This compound Derivative X MIC (µg/mL)
Candida albicans ATCC 90028Wild-Type0.25 - 1.00.03 - 0.125Data Not Available
C. albicans 12-99ERG11 (Y132F)644Data Not Available
C. albicans DSY296CDR1/CDR2 Overexpression1288Data Not Available
Candida auris B11221Multiple Mechanisms>2562Data Not Available
Aspergillus fumigatus Af293Wild-TypeN/A0.5Data Not Available
A. fumigatus TR34/L98HERG11 (TR34/L98H)N/A16Data Not Available

Understanding Azole Resistance and the Potential for Cross-Resistance

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (Erg11p), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.

dot

Caption: Mechanism of action of azole antifungals.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs. In the context of azoles, mutations in the ERG11 gene can alter the drug-binding site, reducing the efficacy of all azoles. Similarly, the overexpression of efflux pumps, such as Cdr1 and Cdr2 in Candida albicans, can actively remove various azoles from the cell, leading to broad azole resistance.

If this compound's antifungal activity is dependent on inhibiting Erg11p, a high potential for cross-resistance with other azoles would be expected. Conversely, if this compound utilizes a novel mechanism of action, it may remain effective against azole-resistant strains.

Experimental Protocols for Assessing Cross-Resistance

Standardized methodologies for antifungal susceptibility testing are crucial for generating reliable and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols.

Broth Microdilution Method (CLSI M27/M38 and EUCAST E.Def 7.3/9.3)

This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Workflow:

dot

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare standardized fungal inoculum Inoculate Inoculate plates with fungal suspension Inoculum->Inoculate SerialDilution Perform serial dilutions of This compound and azoles in 96-well plates SerialDilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC Determine MIC (visibly or spectrophotometrically) Incubate->ReadMIC Compare Compare MICs of this compound and azoles against wild-type and resistant strains ReadMIC->Compare

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Key Steps:

  • Inoculum Preparation: Fungal isolates, including well-characterized azole-resistant and susceptible strains, are cultured and the inoculum is standardized to a specific cell density (e.g., 0.5–2.5 x 10^3 cells/mL).

  • Drug Dilution: this compound and comparator azoles (e.g., fluconazole, voriconazole) are serially diluted in a 96-well microtiter plate using a standardized medium like RPMI-1640.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension and the plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. This can be determined visually or by using a spectrophotometer.

  • Interpretation: The MIC values of this compound against azole-resistant strains are compared to those against susceptible strains. A significant increase in the MIC for the resistant strain would suggest cross-resistance.

Future Directions and Conclusion

The current body of research on this compound and its derivatives indicates promising antifungal potential. However, to fully assess its utility, particularly in the context of rising azole resistance, further studies are imperative.

Key Research Priorities:

  • Elucidation of the Mechanism of Action: Determining the molecular target of this compound is the most critical step to understand its potential for cross-resistance.

  • Direct Comparative Studies: Head-to-head studies evaluating the MICs of this compound derivatives and standard azoles against a panel of fungal isolates with well-characterized resistance mechanisms are essential.

  • In Vivo Efficacy Studies: Animal models of fungal infections caused by azole-resistant strains should be utilized to determine if the in vitro activity of this compound translates to therapeutic efficacy.

A Comparative Analysis of Bifonazole and Pterolactam Derivatives in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance, mechanisms, and experimental evaluation of the established antifungal agent bifonazole and novel pterolactam-inspired compounds.

Executive Summary: This guide provides a detailed comparative study of the well-established imidazole antifungal, bifonazole, and a novel class of compounds derived from the natural heterocycle, this compound. Due to a lack of available scientific literature on the intrinsic antifungal properties of this compound, this comparison focuses on recently synthesized this compound-inspired amide Mannich bases. The objective is to present a clear, data-driven analysis of their antifungal efficacy, mechanisms of action, and the experimental protocols used for their evaluation. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using DOT language diagrams to facilitate understanding and further research in the field of antifungal drug development.

Introduction: The Landscape of Antifungal Agents

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the continuous exploration and development of new antifungal agents. Bifonazole, a broad-spectrum imidazole derivative, has been a mainstay in topical antifungal therapy for decades. Its mechanism of action, targeting ergosterol biosynthesis, is well-characterized. In contrast, natural products and their derivatives offer a promising avenue for novel antifungal discovery. This compound (5-methoxypyrrolidin-2-one), a naturally occurring heterocycle, has recently served as a scaffold for the synthesis of new chemical entities with potential antifungal activity. This guide delves into a comparative analysis of bifonazole and these novel this compound derivatives.

Mechanism of Action

Bifonazole: Dual Inhibition of Ergosterol Biosynthesis

Bifonazole exerts its antifungal effect by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5][6] Unlike other azole antifungals, bifonazole has a dual mode of action, inhibiting two key enzymes in the ergosterol biosynthesis pathway:

  • Cytochrome P450 14α-demethylase (CYP51): This is the primary target for most azole antifungals. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane.[1][3]

  • HMG-CoA reductase: Bifonazole also inhibits this enzyme, further impeding the synthesis of ergosterol precursors. This dual inhibition is believed to contribute to its fungicidal activity against dermatophytes.[2]

The disruption of the cell membrane leads to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[1]

Bifonazole_Mechanism cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibition Inhibition by Bifonazole HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Fungal Cell\nMembrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell\nMembrane Integrity Bifonazole1 Bifonazole HMG-CoA\nreductase HMG-CoA reductase Bifonazole1->HMG-CoA\nreductase Bifonazole2 Bifonazole 14α-demethylase\n(CYP51) 14α-demethylase (CYP51) Bifonazole2->14α-demethylase\n(CYP51) Cell Lysis Cell Lysis Fungal Cell\nMembrane Integrity->Cell Lysis

Diagram 1: Mechanism of action of Bifonazole.
This compound-Inspired Amide Mannich Bases: A Novel Approach

The precise mechanism of action for the newly synthesized this compound-inspired amide Mannich bases has not been fully elucidated.[7][8] However, based on the structure-activity relationship (SAR) studies of similar compounds, it is hypothesized that they may also interfere with the fungal cell membrane or essential enzymatic processes. Further research is required to pinpoint their specific molecular targets.

Comparative Antifungal Efficacy: In Vitro Data

The following tables summarize the available quantitative data on the in vitro antifungal activity of bifonazole and selected this compound-inspired amide Mannich bases against various fungal strains. It is important to note that the data for the this compound derivatives is presented as EC50 values, while for bifonazole, it is typically reported as Minimum Inhibitory Concentration (MIC). Although not directly comparable, these values provide an indication of the relative potency of the compounds.

Table 1: In Vitro Antifungal Activity of Bifonazole
Fungal SpeciesMIC Range (µg/mL)Reference
Candida spp.13.2 (mean)[9]
Candida albicans1-10 (inhibits growth)[10]
Various dermatophytesNot specified, but effective[11]
Table 2: In Vitro Antifungal Activity of this compound-Inspired Amide Mannich Bases
CompoundFungal SpeciesEC50 (µM)
3o Aspergillus fumigatus>50
Candida albicans>50
Candida glabrata25-50
Candida krusei12.5-25
Cryptococcus neoformans25-50
3p Aspergillus fumigatus>50
Candida albicans>50
Candida glabrata>50
Candida krusei>50
Cryptococcus neoformans>50

Data for this compound derivatives extracted from the study on this compound-inspired amide Mannich bases.[7][8]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

A standardized broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • Standardized inoculum (adjusted to 0.5 McFarland standard)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Antifungal agent stock solution

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal agent is prepared in RPMI-1640 medium directly in the microtiter plate.

  • Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. A suspension is made in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 to achieve the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate (containing the serially diluted antifungal agent) is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. For some fungi and antifungal agents, a significant reduction in growth (e.g., 50% or 90%) is used as the endpoint.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis A Prepare serial dilutions of antifungal agent in 96-well plate C Inoculate wells with fungal suspension A->C B Prepare standardized fungal inoculum (0.5 McFarland) B->C D Incubate plate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine growth inhibition D->E F Record MIC value E->F

Diagram 2: Broth microdilution workflow.

Conclusion and Future Directions

This comparative guide highlights the distinct characteristics of bifonazole and the emerging potential of this compound-inspired derivatives. Bifonazole remains a clinically effective antifungal agent with a well-defined dual mechanism of action. The this compound-inspired amide Mannich bases represent a promising new class of compounds, with some derivatives exhibiting noteworthy in vitro activity against specific fungal strains.

Future research should focus on:

  • Elucidating the precise mechanism of action of this compound derivatives.

  • Expanding the in vitro and in vivo testing of the most potent this compound derivatives against a broader range of clinically relevant fungi.

  • Optimizing the structure of this compound derivatives to enhance their antifungal potency and broaden their spectrum of activity.

  • Conducting direct comparative studies of the most promising this compound derivatives against established antifungals like bifonazole using standardized methodologies.

By systematically exploring novel chemical scaffolds like this compound, the scientific community can continue to advance the development of new and effective therapies to combat the global challenge of fungal infections.

References

Validating the Target Specificity of Pterolactam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pterolactam-inspired antifungal compounds, benchmarking their potential target specificity against established antifungal agents. Due to the limited publicly available quantitative data on this compound itself, this guide focuses on the antifungal activity of its derivatives and compares them to Voriconazole and Amphotericin B, two widely used drugs with well-defined mechanisms of action. The probable target of this compound's antifungal activity is the ergosterol biosynthesis pathway, a critical component for fungal cell membrane integrity.

Quantitative Data Summary

The following table summarizes the antifungal potency of this compound derivatives in a qualitative manner, alongside quantitative data for the comparator drugs against Candida albicans, a common fungal pathogen.

Compound/DrugTargetMechanism of ActionQuantitative MetricValueFungal Strain/EnzymeCitation(s)
This compound Derivatives Ergosterol Biosynthesis Pathway (Probable)Inhibition of a key enzyme in the pathwayEC50Potent activity observed (lower than control antifungal agent)Various fungal strains[1]
Voriconazole Lanosterol 14α-demethylase (CYP51/Erg11)Inhibits ergosterol synthesis by blocking the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienolKd10-26 nMCandida albicans CYP51[2]
IC508-17 fold lower than fluconazoleCandida krusei CYP51
Amphotericin B ErgosterolBinds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.MIC500.25 µg/mLCandida albicans[3]
MIC900.5 µg/mLCandida albicans[3]

Experimental Protocols

The validation of antifungal activity and target specificity relies on standardized experimental protocols. The following methodologies are central to generating the data presented in this guide.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antifungal Agent Stock Solutions: Antifungal compounds (this compound derivatives, Voriconazole, Amphotericin B) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the antifungal stock solutions are prepared in 96-well microtiter plates using RPMI 1640 medium. This creates a concentration gradient of the drug across the plate.

  • Inoculum Preparation: Fungal colonies (e.g., Candida albicans) are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% for azoles and 100% for polyenes) compared to the growth control.[4]

Target Enzyme Inhibition Assay (e.g., CYP51 Inhibition)

This assay directly measures the inhibitory effect of a compound on its purified target enzyme.

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific enzyme by 50% (IC50).

Methodology:

  • Enzyme and Substrate Preparation: Purified recombinant fungal CYP51 and its substrate (e.g., lanosterol) are prepared in a suitable buffer system.

  • Inhibitor Preparation: A range of concentrations of the test compound (e.g., Voriconazole) is prepared.

  • Reaction Mixture: The purified enzyme, substrate, and varying concentrations of the inhibitor are combined in a reaction vessel. The reaction is initiated by adding a cofactor, such as NADPH.

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

  • Detection of Product Formation: The amount of product formed is quantified using methods such as HPLC or spectrophotometry.

  • IC50 Calculation: The percentage of enzyme inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action for this compound and its comparators within the context of the fungal ergosterol biosynthesis pathway and the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Erg11) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound (Probable Target) This compound->Lanosterol Voriconazole Voriconazole Voriconazole->Lanosterol Inhibits CYP51 Fungal_Cell_Membrane cluster_membrane Fungal Cell Membrane cluster_drug Drug Action Membrane Ergosterol Ergosterol Ergosterol Pore Pore Formation (Ion Leakage) Membrane:f3->Pore AmphotericinB Amphotericin B AmphotericinB->Membrane:f3 Binds to Ergosterol Experimental_Workflow cluster_workflow Antifungal Susceptibility Testing Workflow A Prepare Antifungal Stock Solutions B Serial Dilutions in 96-well Plates A->B D Inoculate Plates B->D C Prepare Fungal Inoculum (e.g., Candida albicans) C->D E Incubate at 35°C (24-48h) D->E F Determine MIC (Visual Inspection) E->F

References

Safety Operating Guide

Navigating the Safe Handling of Pterolactam: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of Pterolactam (5-methoxypyrrolidin-2-one). Adherence to these protocols is essential for ensuring the safety of all researchers, scientists, and drug development professionals in the laboratory environment. The information presented is based on available safety data for this compound and structurally related compounds.

Essential Safety Information

This compound is classified as a hazardous substance. Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, it poses the following risks[1]:

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Due to the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, a conservative approach to handling, based on its known hazards and data from the structurally similar compound 2-pyrrolidinone, is mandated.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile)
Eye & Face Protection Safety GogglesChemical splash goggles
Face ShieldTo be worn in addition to goggles when handling larger quantities or if there is a significant splash risk
Body Protection Lab CoatStandard laboratory coat
ApronChemical-resistant apron for splash protection
Respiratory Protection RespiratorAn appropriate respirator should be used when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe working environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed and clearly labeled.

Preparation and Use
  • All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Wear all mandatory PPE as specified in the table above.

  • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

Spill Management
  • In the event of a spill, evacuate the immediate area.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and clean the spill site once the material has been removed.

  • For large spills, contact the designated emergency response team.

Disposal Plan

All this compound waste is to be considered hazardous.

  • Solid Waste: Collect all unused solid this compound and any contaminated disposable materials (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by institutional guidelines.

  • Disposal: All this compound waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Work in a certified fume hood prep_ppe->prep_hood prep_weigh Weigh solid this compound prep_hood->prep_weigh prep_solution Prepare solution prep_weigh->prep_solution exp_run Conduct experiment with this compound solution prep_solution->exp_run Proceed to experiment cleanup_solid Dispose of solid waste in labeled container exp_run->cleanup_solid After experiment completion cleanup_liquid Dispose of liquid waste in labeled container cleanup_solid->cleanup_liquid cleanup_decontaminate Decontaminate work surfaces cleanup_liquid->cleanup_decontaminate cleanup_remove_ppe Remove and dispose of/clean PPE cleanup_decontaminate->cleanup_remove_ppe

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.